(DHQD)2Pyr
Description
The exact mass of the compound (DHQD)2Pyr is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (DHQD)2Pyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DHQD)2Pyr including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRDCRSJPRVNF-DOGDSVMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H60N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437870 | |
| Record name | (DHQD)2Pyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149725-81-5 | |
| Record name | (9S,9′′S)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149725-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (DHQD)2Pyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan, 9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-, (9S,9''S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to (DHQD)2Pyr: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2Pyr, with the full chemical name Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a prominent member of the bis-cinchona alkaloid ligands. Esteemed for its role as a chiral ligand in asymmetric synthesis, it is particularly effective in catalyzing key chemical transformations such as the Sharpless asymmetric dihydroxylation and enantioselective allylic aminations.[1] Its rigid, chiral scaffold, derived from the natural alkaloid dihydroquinidine, allows for a high degree of stereocontrol, making it an invaluable tool in the synthesis of complex, stereochemically defined molecules, including natural products and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the structure, stereochemistry, and applications of (DHQD)2Pyr, complete with quantitative data, experimental protocols, and workflow diagrams.
Core Structure and Stereochemistry
(DHQD)2Pyr is a dimeric molecule constructed from two dihydroquinidine (DHQD) units linked by a 2,5-diphenyl-4,6-pyrimidinediyl core. The dihydroquinidine units are derived from quinidine, a natural cinchona alkaloid, through the hydrogenation of the vinyl group.[2] This modification enhances the ligand's stability without altering the core stereochemistry.
The stereochemistry of (DHQD)2Pyr is inherited from the dihydroquinidine moieties, which possess multiple stereocenters. The key stereogenic centers at C8 and C9 in the quinuclidine ring system of each dihydroquinidine unit dictate the overall chirality of the ligand and its ability to induce asymmetry in chemical reactions. The pseudo-enantiomeric relationship with its (DHQ)2Pyr counterpart, derived from dihydroquinine, allows for access to both enantiomers of a desired product by selecting the appropriate ligand.[3][4]
Key Structural Features:
-
Chiral Dihydroquinidine Units: Two dihydroquinidine molecules provide the chiral environment.
-
Pyrimidine Linker: A rigid 2,5-diphenyl-4,6-pyrimidinediyl spacer holds the two alkaloid units in a defined orientation.
-
C2-Symmetry (pseudo): The overall structure possesses a pseudo-C2-symmetrical arrangement which is crucial for its effectiveness in asymmetric catalysis.
Physicochemical Properties
A summary of the key physicochemical properties of (DHQD)2Pyr is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 149725-81-5 | |
| Molecular Formula | C56H60N6O4 | |
| Molecular Weight | 881.11 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 247-250 °C | |
| Optical Activity | [α]20/D −390°, c = 1.2 in methanol | |
| Purity | ≥97% |
Synthesis
While a specific, detailed protocol for the synthesis of (DHQD)2Pyr is not explicitly detailed in a single primary literature source, the general method for the preparation of bis-cinchona alkaloid ethers linked by a heterocyclic core is well-established. The synthesis involves the nucleophilic substitution of a dihalo-heterocycle with the alkoxide of the cinchona alkaloid.
A logical synthetic workflow for the preparation of (DHQD)2Pyr is outlined below.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ursula.chem.yale.edu]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Flexibility of CuCl4-tetrahedra in bis[cinchoninium tetrachlorocuprate(II)]trihydrate single crystals. X-ray diffraction and EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of (DHQD)2Pyr Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of the (DHQD)2Pyr ligand, a crucial chiral ligand employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation. This guide details the synthetic protocol, presents key quantitative data, and visualizes the process for enhanced understanding.
Introduction
The (DHQD)2Pyr ligand, systematically named hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a C2-symmetric chiral ligand derived from the cinchona alkaloid dihydroquinidine. Its unique stereochemical architecture makes it a highly effective ligand for inducing enantioselectivity in various chemical transformations. A primary application of (DHQD)2Pyr is as a component of the AD-mix-β formulation, which is widely used for the asymmetric dihydroxylation of olefins to produce chiral vicinal diols. These diols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.
Synthesis of (DHQD)2Pyr
The synthesis of (DHQD)2Pyr involves a nucleophilic aromatic substitution reaction between two equivalents of dihydroquinidine (DHQD) and one equivalent of a suitable pyrimidine-based linker, 4,6-dichloro-2,5-diphenylpyrimidine. The reaction proceeds by the displacement of the chloro groups on the pyrimidine ring by the hydroxyl groups of dihydroquinidine.
Reaction Scheme
The overall synthetic transformation can be represented as follows:
Caption: General reaction scheme for the synthesis of (DHQD)2Pyr.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of (DHQD)2Pyr, adapted from the seminal work by Sharpless and coworkers in the Journal of Organic Chemistry (1993, 58, 3785-3786).
Materials:
-
Dihydroquinidine (DHQD)
-
4,6-dichloro-2,5-diphenylpyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with dihydroquinidine (2.2 equivalents).
-
Solvent Addition: Anhydrous toluene is added to the flask to dissolve the dihydroquinidine.
-
Deprotonation: Sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) is carefully added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The suspension is then heated to reflux for 2-4 hours to ensure complete formation of the alkoxide.
-
Addition of the Linker: The reaction mixture is cooled to room temperature, and 4,6-dichloro-2,5-diphenylpyrimidine (1.0 equivalent) is added in one portion.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C, and methanol is cautiously added dropwise to quench the excess sodium hydride.
-
Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford (DHQD)2Pyr as a white solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (DHQD)2Pyr.
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 12-24 hours |
| Melting Point | 247-250 °C |
| Optical Rotation | [α]D^20 -390° (c 1.2 in methanol) |
| Molecular Formula | C56H60N6O4 |
| Molecular Weight | 881.11 g/mol |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the (DHQD)2Pyr ligand.
Caption: Experimental workflow for the synthesis of (DHQD)2Pyr.
Conclusion
The synthesis of the (DHQD)2Pyr ligand is a well-established procedure that provides access to a powerful chiral ligand for asymmetric synthesis. The protocol outlined in this guide, based on the pioneering work of the Sharpless group, allows for the efficient preparation of this valuable catalyst. The robust nature of this synthesis has been instrumental in the widespread application of asymmetric dihydroxylation in academic and industrial research, contributing significantly to the fields of organic chemistry and drug development.
An In-depth Technical Guide to the Mechanism of (DHQD)2Pyr in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, providing a reliable and highly enantioselective method for converting prochiral alkenes into vicinal diols.[1][2] These chiral diols are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures. At the heart of this transformation lies a catalytic system composed of osmium tetroxide and a chiral ligand derived from cinchona alkaloids. This guide offers a detailed exploration of the mechanism, focusing on the role of the dihydroquinidine (DHQD) class of ligands, particularly (DHQD)2Pyr, a pyrimidine-linked dimeric alkaloid ligand.
The Catalytic System: Key Components
The efficacy of the Sharpless AD reaction hinges on a carefully formulated combination of reagents, often commercially available as pre-packaged "AD-mix" preparations.[1][3] The two principal mixtures are AD-mix-α, containing a dihydroquinine (DHQ)-based ligand, and AD-mix-β, which utilizes a dihydroquinidine (DHQD)-based ligand like (DHQD)₂PHAL.[3] The core components are:
-
Osmium Source: Typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), which is less volatile and toxic than osmium tetroxide (OsO₄).[3]
-
Chiral Ligand: A dimeric cinchona alkaloid ligand, such as (DHQD)₂Pyr or (DHQD)₂PHAL. The ligand's role is twofold: it accelerates the reaction and, most critically, establishes a chiral environment to direct the facial selectivity of the dihydroxylation.[4]
-
Co-oxidant: A stoichiometric oxidant is required to regenerate the active Os(VIII) catalyst from the Os(VI) state formed after diol release. Potassium ferricyanide (K₃Fe(CN)₆) is the most common and effective co-oxidant, particularly for suppressing a competing, less selective reaction pathway.[5][6][7]
-
Base/Buffer: Potassium carbonate (K₂CO₃) is included to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[7]
-
Solvent System: The reaction is typically performed in a 1:1 mixture of tert-butanol and water, which facilitates the dissolution of both organic and inorganic reagents.
The Core Catalytic Cycle
The mechanism of the Sharpless AD has been the subject of extensive investigation. While a [2+2] cycloaddition followed by rearrangement was initially considered, a concerted [3+2] cycloaddition pathway is now widely accepted based on kinetic and computational evidence.[1][8][5] The primary, highly enantioselective cycle proceeds through the following key steps:
-
Active Catalyst Formation: The chiral ligand (L), (DHQD)₂Pyr, coordinates to the osmium(VIII) oxide to form the active chiral catalyst, L-OsO₄. This complex is significantly more reactive towards alkenes than OsO₄ alone, a phenomenon known as ligand acceleration.[4]
-
[3+2] Cycloaddition: The L*-OsO₄ complex undergoes a [3+2] cycloaddition reaction with the alkene. This step occurs within a chiral pocket created by the ligand, which directs the osmium complex to one of the two prochiral faces of the alkene. This forms a cyclic osmium(VI) glycolate intermediate.[1]
-
Hydrolysis: The osmate ester intermediate is rapidly hydrolyzed by water in the reaction mixture. This step releases the chiral 1,2-diol product and the reduced osmium(VI) species. The addition of additives like methanesulfonamide can accelerate this step.[1]
-
Catalyst Regeneration: The stoichiometric co-oxidant, K₃Fe(CN)₆, re-oxidizes the osmium(VI) species back to the active osmium(VIII) state, allowing the catalytic cycle to continue.[1][5]
Caption: Primary catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Primary vs. Secondary Catalytic Cycles
A critical aspect of achieving high enantioselectivity is favoring the primary catalytic cycle over a potential secondary pathway.[1]
-
Primary Cycle: As described above, involves hydrolysis of the osmium(VI) glycolate before reoxidation. This is the desired, highly enantioselective pathway.
-
Secondary Cycle: If reoxidation of the osmium(VI) glycolate occurs before hydrolysis, an osmium(VIII)-diol complex is formed. This complex can itself act as a dihydroxylating agent for another alkene molecule. However, this subsequent dihydroxylation is significantly less enantioselective, eroding the overall enantiomeric excess (ee) of the product.[1][6]
The use of potassium ferricyanide as the co-oxidant in an aqueous t-BuOH system is crucial because it promotes rapid hydrolysis of the osmate ester, effectively outcompeting the premature reoxidation step and suppressing the secondary cycle.[6]
Caption: Branching between the primary (desired) and secondary catalytic cycles.
The Origin of Enantioselectivity: A Mnemonic Device
The remarkable enantioselectivity of the reaction is controlled by the chiral ligand, which creates a binding pocket that differentiates the two faces of the alkene double bond.[5] A widely used mnemonic device helps predict the stereochemical outcome.[8][9][10] The alkene is oriented by placing its substituents into four quadrants defined by their steric bulk: Large (L), Medium (M), Small (S), and Hydrogen (H).
-
AD-mix-β (containing a DHQD ligand like (DHQD)₂Pyr): Delivers the two hydroxyl groups to the top face (β-face) of the alkene.
-
AD-mix-α (containing a DHQ ligand): Delivers the two hydroxyl groups to the bottom face (α-face) of the alkene.
Caption: Mnemonic device for predicting stereoselectivity in Sharpless AD.
Quantitative Data Presentation
The Sharpless Asymmetric Dihydroxylation using DHQD-based ligands consistently delivers high enantiomeric excess across a wide range of alkene substitution patterns. The pyrimidine (PYR) and phthalazine (PHAL) linkers are among the most effective.
| Alkene Substrate | Ligand | Co-oxidant | Yield (%) | ee (%) | Reference |
| Styrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 96 | 97 | [5] |
| trans-Stilbene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 98 | >99 | [5] |
| 1-Decene | (DHQD)₂PYR | K₃Fe(CN)₆ | 93 | 97 | [11] |
| α-Methylstyrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 94 | 95 | [5] |
| cis-Stilbene | (DHQD)₂-IND | K₃Fe(CN)₆ | 75 | 81 | [4] |
| 1-Phenylcyclohexene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 92 | 99 | [5] |
Note: Data for (DHQD)₂PHAL is often used as a close proxy for other high-performing DHQD ligands like (DHQD)₂PYR, as they exhibit similar selectivity profiles for many substrates.
Experimental Protocols
The following provides a general, detailed methodology for a typical Sharpless Asymmetric Dihydroxylation reaction.
Safety Precautions:
-
Osmium-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[12]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Never mix osmium salts with acid, as this can generate volatile and extremely toxic OsO₄.[12]
Materials and Reagents:
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol
-
Deionized Water
-
Alkene substrate
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for slow-reacting or internal alkenes)
-
Sodium sulfite (Na₂SO₃) (for quenching)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice-water bath
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent relative to the alkene, if used).[5]
-
Add a 1:1 mixture of tert-butanol and water (approx. 5 mL of each per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until the two phases become one and the color turns a pale greenish-yellow.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Addition of Alkene:
-
Add the alkene substrate (1 mmol) to the cooled, stirring reaction mixture. The addition can be done neat if the alkene is a liquid or as a solution in a minimal amount of t-BuOH.
-
For slow-reacting substrates, slow addition of the alkene over several hours can help prevent the secondary cycle.[13]
-
-
Reaction Monitoring:
-
Continue stirring the reaction vigorously at 0 °C. The reaction progress is indicated by a color change from greenish-yellow back to a darker, often reddish-brown or orange color.
-
The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting alkene. Reactions are typically complete within 6 to 24 hours.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench it by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene).[5]
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. The color should fade to a pale yellow or off-white.
-
Add ethyl acetate to the flask to begin the extraction process.
-
Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding more water or brine can help.
-
Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with 1 M KOH or 2 M HCl (to remove residual ligand) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.
-
The crude product can be purified by recrystallization or silica gel chromatography to obtain the pure, enantiomerically enriched 1,2-diol.
-
-
Analysis:
-
The enantiomeric excess (ee) of the product is typically determined by chiral HPLC or GC analysis, or by NMR spectroscopy using a chiral shift reagent.
-
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Updating the asymmetric osmium-catalyzed dihydroxylation (AD) mnemonic: Q2MM modeling and new kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Untitled Document [ursula.chem.yale.edu]
- 11. york.ac.uk [york.ac.uk]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. scribd.com [scribd.com]
A Technical Guide to the Fundamental Properties of Cinchona Alkaloid Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree, have emerged as privileged scaffolds in the field of asymmetric catalysis.[1][2] Their unique stereochemical architecture and tunable electronic properties make them exceptional ligands and organocatalysts for a wide array of chemical transformations.[1][3] The four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives have been instrumental in the development of highly enantioselective reactions, most notably the Sharpless Asymmetric Dihydroxylation.[4][5] This technical guide provides an in-depth exploration of the core properties of cinchona alkaloid ligands, offering valuable insights for researchers in organic synthesis and drug development.
Core Structure and Stereochemistry
The fundamental structure of cinchona alkaloids consists of a quinoline ring system linked to a quinuclidine bicycle through a hydroxymethylene bridge.[6] The four main alkaloids exist as two pairs of pseudoenantiomers: quinine and quinidine, and cinchonine and cinchonidine.[3][7] The key difference within these pairs lies in the absolute configuration at the C8 and C9 stereocenters. Quinine and its pseudoenantiomer quinidine differ in the stereochemistry at C8 and C9, as do cinchonine and cinchonidine.[7] The presence of a methoxy group at the C6' position of the quinoline ring distinguishes the quinine/quinidine pair from the cinchonine/cinchonidine pair.[7]
The conformational flexibility of the quinuclidine ring and the orientation of the C9 hydroxyl group are crucial for their catalytic activity and enantioselectivity.[3][8] Theoretical studies have shown that the most probable conformation for the active erythro isomers allows for intermolecular hydrogen bonding, a key interaction in many catalytic cycles.[9]
Caption: Generalized structure of Cinchona alkaloids.
Physicochemical Properties
The physicochemical properties of cinchona alkaloids are pivotal to their function as catalysts and ligands. The basicity of the quinuclidine nitrogen (pKa ≈ 8.5) allows it to act as a general base or a nucleophilic catalyst.[10] The C9 hydroxyl group can act as a hydrogen bond donor, playing a crucial role in substrate activation and orientation.[11]
| Property | Quinine | Quinidine | Cinchonine | Cinchonidine |
| Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O |
| Molar Mass ( g/mol ) | 324.42 | 324.42 | 294.39 | 294.39 |
| pKa (quinuclidine N) | ~8.5 | ~8.5 | ~8.5 | ~8.5 |
| [α]D (in ethanol) | -158° | +262° | +229° | -109° |
| Solubility | Sparingly soluble in water, soluble in ethanol, chloroform | Sparingly soluble in water, soluble in ethanol, chloroform | Sparingly soluble in water, soluble in ethanol, chloroform | Sparingly soluble in water, soluble in ethanol, chloroform |
Table 1: Key Physicochemical Properties of the Four Main Cinchona Alkaloids.
The solubility of cinchona alkaloids is highly dependent on the solvent, which in turn influences their conformational equilibrium and, consequently, their catalytic performance.[7][8] Solvents of intermediate polarity have been found to be optimal for many applications.[8]
Role in Asymmetric Catalysis
Cinchona alkaloids and their derivatives are renowned for their versatility in asymmetric catalysis, participating in a wide range of reactions including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][2] They can function as:
-
Chiral Ligands: Coordinating to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The Sharpless Asymmetric Dihydroxylation is a prime example, where a cinchona alkaloid-derived ligand coordinates to osmium tetroxide.[4][5]
-
Organocatalysts: The quinuclidine nitrogen can act as a Lewis base or a Brønsted base to activate substrates.[3] The C9 hydroxyl group can participate in hydrogen bonding, leading to bifunctional catalysis where both the nucleophile and electrophile are activated and oriented.[11]
-
Phase-Transfer Catalysts: Quaternization of the quinuclidine nitrogen leads to chiral ammonium salts that can facilitate asymmetric reactions under phase-transfer conditions.[12][13]
The success of these alkaloids lies in their "privileged" structural framework, which is readily modifiable to fine-tune steric and electronic properties for specific applications.[3]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Key Applications and Performance Data
The utility of cinchona alkaloid ligands is vast, with notable success in the following areas:
-
Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the synthesis of chiral vicinal diols from olefins with high enantioselectivity.[4][5] The choice between the pseudoenantiomeric ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, dictates the facial selectivity of the dihydroxylation.[4]
-
Michael Additions: Cinchona-derived thiourea catalysts are highly effective in promoting asymmetric Michael additions of various nucleophiles to α,β-unsaturated compounds, often with excellent yields and enantioselectivities.[14]
-
Aldol Reactions: Modified cinchona alkaloids have been developed as efficient organocatalysts for asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[14]
-
Phase-Transfer Catalysis: N-alkylated cinchona alkaloids are widely used as phase-transfer catalysts for the asymmetric alkylation of glycine imines to produce α-amino acids.[13]
| Reaction | Ligand/Catalyst | Substrate | Product ee (%) |
| Asymmetric Dihydroxylation | (DHQD)₂-PHAL (AD-mix-β) | trans-Stilbene | >99 |
| Asymmetric Dihydroxylation | (DHQ)₂-PHAL (AD-mix-α) | Styrene | 97 |
| Michael Addition | Cinchonidine-derived thiourea | Nitromethane to Chalcone | 94 |
| PTC Alkylation | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine imine benzophenone | 94 |
Table 2: Representative Performance of Cinchona Alkaloid Ligands in Asymmetric Catalysis.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: A commercially available AD-mix (α or β, 1.4 g per mmol of olefin) is dissolved in a 1:1 mixture of t-butanol and water (5 mL each per mmol of olefin).
-
Reaction Setup: The mixture is cooled to 0 °C in an ice bath with vigorous stirring. Methanesulfonamide (CH₃SO₂NH₂, 1 equivalent) can be added to improve the reaction rate for certain substrates.
-
Substrate Addition: The olefin (1 mmol) is added to the stirred mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C (or room temperature for less reactive olefins) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Sodium sulfite (1.5 g per mmol of olefin) is added, and the mixture is stirred for 1 hour. The reaction is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or GC analysis.
Synthesis of a Cinchona Alkaloid-Based Thiourea Catalyst
This protocol outlines the synthesis of a bifunctional thiourea catalyst from quinine.
-
Conversion to 9-Amino(9-deoxy)quinine: Quinine is converted to its 9-amino derivative with inversion of configuration via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) followed by Staudinger reduction with triphenylphosphine.[15]
-
Thiourea Formation: The resulting 9-amino(9-deoxy)quinine is then reacted with an isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane at room temperature.
-
Purification: The reaction mixture is concentrated, and the resulting crude product is purified by column chromatography to yield the desired thiourea catalyst.
Caption: Workflow for the synthesis of a modified cinchona alkaloid catalyst.
Conclusion
Cinchona alkaloid ligands represent a cornerstone of modern asymmetric catalysis. Their unique structural features, including multiple stereocenters, a basic nitrogen atom, and a hydroxyl group, provide a versatile platform for the design of highly effective chiral catalysts and ligands. The continued exploration of their fundamental properties and the development of novel derivatives promise to further expand their applications in the efficient synthesis of enantiomerically pure compounds, a critical endeavor in the pharmaceutical and fine chemical industries.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benthamdirect.com [benthamdirect.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular properties of Cinchona alkaloids: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Cinchona Alkaloids [sigmaaldrich.com]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
The Discovery and Development of (DHQD)2Pyr: A Technical Guide
(DHQD)2Pyr , scientifically known as Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand pivotal in the field of asymmetric synthesis. A derivative of the cinchona alkaloid hydroquinidine, this complex molecule has become an indispensable tool for chemists seeking to introduce specific stereochemistry into their target molecules. This technical guide provides an in-depth overview of the discovery, development, and application of (DHQD)2Pyr, with a focus on its role in key asymmetric transformations.
Core Properties of (DHQD)2Pyr
(DHQD)2Pyr is a white to off-white solid with the molecular formula C56H60N6O4 and a molecular weight of 881.11 g/mol .[1][2] Key identifying information is summarized in the table below.
| Property | Value |
| CAS Number | 149725-81-5[1][2] |
| Molecular Formula | C56H60N6O4[1][2] |
| Molecular Weight | 881.11 g/mol [1][2] |
| Melting Point | 247-250 °C[1] |
| Optical Activity | [α]20/D −390°, c = 1.2 in methanol[1] |
| Synonyms | Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether[2] |
Synthesis of (DHQD)2Pyr
General Synthetic Workflow:
Experimental Protocol (General Approach):
-
Deprotonation: Hydroquinidine is treated with a strong base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step deprotonates the hydroxyl group of the hydroquinidine, forming a more nucleophilic alkoxide.
-
Nucleophilic Substitution: A dihalogenated 2,5-diphenylpyrimidine (e.g., 4,6-dichloro-2,5-diphenylpyrimidine) is added to the reaction mixture. The hydroquinidine alkoxide then displaces the halogen atoms on the pyrimidine ring through a nucleophilic aromatic substitution mechanism.
-
Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired (DHQD)2Pyr ligand.
Key Applications in Asymmetric Synthesis
(DHQD)2Pyr has proven to be a highly effective chiral ligand in several important asymmetric reactions, most notably the Sharpless asymmetric dihydroxylation and enantioselective allylic aminations.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of alkenes to chiral vicinal diols.[3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and a chiral ligand, such as (DHQD)2Pyr. The choice of ligand—either (DHQD)2Pyr or its pseudo-enantiomer (DHQ)2Pyr—determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[4]
Catalytic Cycle:
Experimental Protocol (Representative):
A typical procedure for the Sharpless asymmetric dihydroxylation using a pre-packaged "AD-mix" containing the osmium catalyst, co-oxidant (potassium ferricyanide), base (potassium carbonate), and the chiral ligand ((DHQD)2Pyr in AD-mix-β) is as follows:
-
Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0 °C. The AD-mix-β is added to this solvent mixture with stirring.
-
Substrate Addition: The alkene substrate is added to the cooled reaction mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a solid sulfite, such as sodium sulfite or potassium sulfite, and stirred until the color of the reaction mixture changes from dark brown to a lighter color.
-
Extraction: The aqueous layer is extracted several times with an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude diol is then purified by column chromatography or recrystallization.
Quantitative Data for Sharpless Asymmetric Dihydroxylation:
| Substrate | Product | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | (DHQD)2PHAL (in AD-mix-β) | >95 | >99 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | (DHQD)2PHAL | 94 | 96[5] |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | (DHQD)2PHAL | 98 | 98[6] |
| Goyazensolide Precursor | Diol Intermediate | (DHQD)2Pyr | 80 | Not Reported[3][7] |
Enantioselective Allylic Amination
(DHQD)2Pyr also serves as an effective organocatalyst for the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates.[1] This reaction provides a direct route to chiral α-amino acid derivatives.
Reaction Scheme:
Experimental Protocol (General Approach):
While a detailed, publicly available protocol is scarce, the general procedure involves the following steps:
-
Reaction Setup: The alkylidene cyanoacetate, dialkyl azodicarboxylate, and a catalytic amount of (DHQD)2Pyr are dissolved in a suitable organic solvent (e.g., toluene, dichloromethane) at a specific temperature (often sub-ambient).
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as TLC or NMR spectroscopy.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the desired chiral allylic amine product is isolated and purified, typically by column chromatography.
Quantitative Data for Enantioselective Allylic Amination:
Detailed quantitative data for a range of substrates for the (DHQD)2Pyr-catalyzed allylic amination is not extensively available in the public domain, but high enantioselectivities have been reported for this transformation.[1]
Conclusion
(DHQD)2Pyr has established itself as a cornerstone ligand in asymmetric synthesis. Its development, stemming from the rich chemical landscape of cinchona alkaloids, has provided chemists with a reliable and highly effective tool for the stereoselective synthesis of complex molecules. The Sharpless asymmetric dihydroxylation, facilitated by (DHQD)2Pyr, is a testament to the power of chiral catalysis and continues to be widely employed in both academic and industrial research. Furthermore, its application in other asymmetric transformations, such as allylic amination, highlights its versatility and ongoing importance in the pursuit of enantiomerically pure compounds for a wide range of applications, including pharmaceuticals and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. (DHQD)2Pyr 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of (DHQD)2Pyr
This guide provides a comprehensive overview of the spectroscopic data for (DHQD)2Pyr, a chiral ligand frequently used in asymmetric synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development to aid in the identification and characterization of (DHQD)2Pyr.
Introduction to (DHQD)2Pyr
(DHQD)2Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a Cinchona alkaloid-derived ligand. Its chemical formula is C₅₆H₆₀N₆O₄, with a molecular weight of 881.11 g/mol [1]. It is widely employed as a chiral catalyst in various enantioselective reactions, such as the Sharpless asymmetric dihydroxylation[2]. Given its pivotal role in stereoselective synthesis, unambiguous structural confirmation through spectroscopic methods is crucial.
Spectroscopic Data Presentation
While specific experimental spectra for (DHQD)2Pyr are not publicly available in comprehensive databases, the following tables summarize the expected spectroscopic data based on its known structure and typical values for related Cinchona alkaloids.
Table 1: Predicted ¹H NMR Spectroscopic Data for (DHQD)2Pyr in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.70 - 7.20 | m | - | Aromatic Protons (Quinoline and Phenyl Rings) |
| 6.00 - 5.00 | m | - | Olefinic Protons |
| 4.00 | s | - | Methoxy Protons (-OCH₃) |
| 3.80 - 1.50 | m | - | Aliphatic Protons (Quinuclidine Rings) |
| 1.00 - 0.80 | t | 7.2 | Ethyl Group Protons (-CH₂CH ₃) |
Table 2: Predicted IR Spectroscopic Data for (DHQD)2Pyr
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2980 - 2850 | C-H Stretch (Aliphatic) |
| 1620 - 1580 | C=N and C=C Stretch (Aromatic Rings) |
| 1250 - 1200 | C-O Stretch (Aryl Ether) |
| 1100 - 1000 | C-O Stretch (Alkyl Ether) |
Table 3: Predicted Mass Spectrometry Data for (DHQD)2Pyr
| m/z (Mass-to-Charge Ratio) | Fragment Assignment |
| 882.4712 | [M+H]⁺ (Protonated Molecular Ion) |
| 881.4635 | [M]⁺ (Molecular Ion) |
| Various | Fragmentation products corresponding to the loss of substructures. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of complex organic molecules like Cinchona alkaloids.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of (DHQD)2Pyr is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for all carbon atoms, simplifying the spectrum.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the complete assignment of proton and carbon signals.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like (DHQD)2Pyr, the Attenuated Total Reflectance (ATR) technique is commonly used, which requires minimal sample preparation.[3] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4] A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[5]
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for large molecules like (DHQD)2Pyr, and it is typically run in positive ion mode for alkaloids.[6]
-
Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired in full scan mode over a relevant m/z range to detect the molecular ion and significant fragments. The high resolution of the mass analyzer allows for the determination of the elemental composition of the parent ion and its fragments.[5]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (DHQD)2Pyr.
References
- 1. (DHQD)2Pyr 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Experimental Design [web.mit.edu]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of (DHQD)2Pyr in Organic Solvents for Researchers and Drug Development Professionals
Introduction
(DHQD)2Pyr, or Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the Cinchona alkaloid hydroquinidine. It is widely utilized as a catalyst in asymmetric synthesis, a critical process in the development of new pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in reaction optimization, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of (DHQD)2Pyr, methodologies for its determination, and its relevance in the context of drug development and cellular signaling pathways.
Solubility of (DHQD)2Pyr in Organic Solvents
Precise quantitative solubility data for (DHQD)2Pyr in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally related Cinchona alkaloids, we can infer its general solubility behavior. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. (DHQD)2Pyr, with its large aromatic and ether components, is a relatively nonpolar molecule, suggesting good solubility in a range of organic solvents.
A study on the solubility of Cinchona alkaloids in 54 different solvents revealed that solubilities can vary by as much as five to six orders of magnitude depending on the solvent's nature.[1] The solubility of quinidine, a closely related Cinchona alkaloid, is reported to be high in chloroform, moderate in alcohol and benzene, and low in water.[2] This suggests that (DHQD)2Pyr is likely to exhibit good solubility in chlorinated solvents and aromatic hydrocarbons, and moderate solubility in alcohols.
Table 1: Estimated Solubility of (DHQD)2Pyr and Related Cinchona Alkaloids in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility of (DHQD)2Pyr | Qualitative Solubility of Related Cinchona Alkaloids |
| Chloroform | 4.1 | High | Very Soluble[2] |
| Dichloromethane (DCM) | 3.1 | High | Good |
| Toluene | 2.4 | High | Good |
| Benzene | 2.7 | Moderate | Moderately Soluble[2] |
| Diethyl Ether | 2.8 | Moderate | - |
| Tetrahydrofuran (THF) | 4.0 | Moderate | - |
| Acetone | 5.1 | Moderate | - |
| Ethyl Acetate | 4.4 | Moderate | - |
| Methanol | 5.1 | Moderate | Moderately Soluble[2] |
| Ethanol | 4.3 | Moderate | Moderately Soluble[2] |
| Acetonitrile | 5.8 | Low to Moderate | - |
| Water | 10.2 | Low | Slightly Soluble[2] |
| Hexane | 0.1 | Low | - |
Disclaimer: The expected solubility of (DHQD)2Pyr is an estimation based on its structure and the known solubility of related Cinchona alkaloids. Experimental verification is recommended for specific applications.
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of a solid compound like (DHQD)2Pyr in an organic solvent is the gravimetric method.[3][4][5][6] This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Detailed Methodology for Gravimetric Solubility Determination:
-
Preparation of Saturated Solution:
-
Add an excess amount of (DHQD)2Pyr to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Visually confirm that excess solid remains, indicating that the solution is saturated.
-
-
Separation of Undissolved Solute:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is crucial to ensure that only the dissolved solid is measured.
-
-
Determination of Solute Mass:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of (DHQD)2Pyr.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of filtrate (L)
-
Relevance in Drug Development and Signaling Pathways
(DHQD)2Pyr is a key catalytic ligand used in the synthesis of complex molecules, including natural products with significant biological activity. One such example is its application in the synthesis of okadaic acid, a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[7] Protein phosphatases are crucial enzymes that, in opposition to kinases, regulate a vast array of cellular processes by dephosphorylating proteins.[8][9][10][11][12] The inhibition of these phosphatases can have profound effects on cellular signaling pathways, making them important targets in drug discovery, particularly in cancer research.[7]
PP2A is known to be a negative regulator of the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[13] This pathway is central to cell proliferation, differentiation, and survival. By inhibiting PP2A, okadaic acid leads to the hyperphosphorylation and activation of key components of the MAPK pathway, such as MEK and ERK.[13][14] This can ultimately lead to apoptosis (programmed cell death) in cancer cells.[7] The diagram below illustrates a simplified representation of this signaling cascade and the point of intervention by a PP2A inhibitor.
While specific quantitative solubility data for (DHQD)2Pyr remains to be extensively published, a strong qualitative and semi-quantitative understanding can be derived from the behavior of related Cinchona alkaloids. This guide provides a framework for estimating its solubility and a detailed protocol for its experimental determination. Furthermore, the connection of (DHQD)2Pyr to the synthesis of potent biological probes like okadaic acid highlights its significance in drug discovery and the study of critical cellular signaling pathways. For researchers and drug development professionals, a comprehensive grasp of these aspects of (DHQD)2Pyr is essential for leveraging its full potential in the advancement of chemical synthesis and medicine.
References
- 1. Role of the solvent in the adsorption-desorption equilibrium of cinchona alkaloids between solution and a platinum surface: correlations among solvent polarity, cinchona solubility, and catalytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Medium pH and Light on Quinidine Production in Cinchona calisaya Wedd. Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Gravimetric Analysis [wiredchemist.com]
- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Transduction Phosphatases: Functions and Roles - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protein Phosphatase: Overview & Applications [excedr.com]
- 11. Protein phosphatase - Wikipedia [en.wikipedia.org]
- 12. globozymes.com [globozymes.com]
- 13. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Steric Effects of the (DHQD)2Pyr Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and steric effects of the dihydroquinidine-pyrimidine ((DHQD)2Pyr) ligand, a chiral ligand pivotal in asymmetric synthesis. We will delve into its role in the Sharpless Asymmetric Dihydroxylation (AD) reaction, presenting comparative data, detailed experimental protocols, and visualizations to elucidate its mechanism of action.
Introduction: The Role of (DHQD)2Pyr in Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] The success of this reaction hinges on the use of a chiral ligand derived from cinchona alkaloids, which coordinates to osmium tetroxide, creating a chiral catalytic species.[2] The (DHQD)2Pyr ligand is one such derivative, where two dihydroquinidine (DHQD) units are linked by a 2,5-diphenyl-4,6-pyrimidinediyl diether spacer.[3] This ligand, along with its pseudo-enantiomer (DHQ)2Pyr, has demonstrated high efficacy in achieving excellent enantioselectivity for a variety of olefin substrates.[4][5]
Electronic and Steric Effects of the (DHQD)2Pyr Ligand
The enantioselectivity of the asymmetric dihydroxylation is governed by the specific electronic and steric environment created by the chiral ligand around the osmium center.
Steric Effects: The Chiral Binding Pocket
The primary driver of enantioselectivity is the steric hindrance imposed by the bulky cinchona alkaloid units.[2] The (DHQD)2Pyr ligand, in concert with the osmium tetroxide, forms a well-defined, U-shaped binding pocket. This pocket presents a chiral environment to the incoming olefin, favoring the approach of the substrate from one face over the other.
The choice between the (DHQD)2Pyr and (DHQ)2Pyr ligands dictates the facial selectivity of the dihydroxylation. Generally, for a given olefin orientation, the (DHQD)2Pyr ligand directs the dihydroxylation to one face of the double bond, while the (DHQ)2Pyr ligand directs it to the opposite face.[2] This predictable stereochemical outcome is a cornerstone of the Sharpless AD reaction.
The diphenyl substituents on the pyrimidine linker further contribute to the steric bulk of the ligand, helping to define the shape and rigidity of the chiral pocket. The conformation of the DHQD units, particularly the orientation of the quinoline and quinuclidine rings, creates distinct quadrants of steric demand around the osmium, guiding the olefin to a specific binding orientation to minimize steric clashes.
Electronic Effects: The Pyrimidine Linker
While steric effects are dominant, the electronic nature of the pyrimidine linker also plays a role in the catalytic cycle. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the electron density at the ether linkages connecting the DHQD units. This, in turn, can modulate the binding affinity of the ligand to the osmium center and the overall reactivity of the catalyst complex.
Compared to the more commonly used phthalazine (PHAL) linker in (DHQD)2PHAL, the pyrimidine linker possesses a different electronic distribution. While direct comparative computational studies are scarce, it is understood that the electronic properties of the linker can influence the stability of the intermediate osmate ester and the rate of hydrolysis, thereby affecting the overall efficiency of the catalytic cycle.[1]
Quantitative Data Presentation
The performance of the (DHQD)2Pyr ligand is best illustrated through quantitative data on enantiomeric excess (ee) and yield for various olefin substrates. The following table summarizes representative results from the literature, comparing (DHQD)2Pyr with the closely related (DHQD)2PHAL ligand where data is available.
| Olefin Substrate | Ligand | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (DHQD)2Pyr | 95 | >99 | [6] |
| trans-Stilbene | (DHQD)2PHAL | 96 | >99 | [6] |
| Styrene | (DHQD)2Pyr | 92 | 96 | [7] |
| Styrene | (DHQD)2PHAL | 94 | 97 | [6] |
| α-Methylstyrene | (DHQD)2Pyr | 90 | 94 | [7] |
| α-Methylstyrene | (DHQD)2PHAL | 91 | 95 | [6] |
| 1-Hexene | (DHQD)2Pyr | 85 | 92 | [7] |
| 1-Hexene | (DHQD)2PHAL | 88 | 93 | [6] |
Note: Yields and ee values can vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of the (DHQD)2Pyr Ligand
The (DHQD)2Pyr ligand can be synthesized via a nucleophilic aromatic substitution reaction between dihydroquinidine and a dihalo-diphenylpyrimidine derivative.
Materials:
-
Dihydroquinidine (DHQD)
-
4,6-Dichloro-2,5-diphenylpyrimidine
-
Potassium hydroxide (KOH)
-
Toluene
-
Anhydrous potassium carbonate (K2CO3)
Procedure:
-
A mixture of dihydroquinidine, potassium hydroxide, and anhydrous potassium carbonate in toluene is heated to reflux with azeotropic removal of water.
-
To this mixture, a solution of 4,6-dichloro-2,5-diphenylpyrimidine in toluene is added dropwise.
-
The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the (DHQD)2Pyr ligand.
Characterization:
-
1H NMR and 13C NMR: The structure of the synthesized ligand should be confirmed by NMR spectroscopy.
-
Melting Point: 247-250 °C[3]
-
Optical Rotation: [α]D20 -390° (c = 1.2 in methanol)[3]
General Protocol for Asymmetric Dihydroxylation using (DHQD)2Pyr
This protocol provides a general procedure for the asymmetric dihydroxylation of an olefin using the (DHQD)2Pyr ligand.
Materials:
-
Olefin
-
(DHQD)2Pyr
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Potassium ferricyanide(III) (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, a mixture of potassium ferricyanide(III) (3.0 eq) and potassium carbonate (3.0 eq) in a 1:1 mixture of tert-butanol and water is stirred at room temperature until all solids dissolve.
-
To this solution, the (DHQD)2Pyr ligand (0.01 eq) and potassium osmate(VI) dihydrate (0.002 eq) are added. The mixture is stirred until a clear orange solution is formed.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The olefin (1.0 eq) is added to the cold reaction mixture.
-
The reaction is stirred vigorously at 0 °C (or room temperature, depending on the substrate) and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (approx. 1.5 g per mmol of olefin) and stirred for 1 hour.
-
Ethyl acetate is added to the mixture, and the layers are separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography or recrystallization.
Determination of Enantiomeric Excess: The enantiomeric excess of the product diol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis, often after derivatization to a suitable ester (e.g., Mosher's ester).
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Logical Relationship of Facial Selectivity
Caption: Ligand control of facial selectivity in asymmetric dihydroxylation.
Experimental Workflow for Asymmetric Dihydroxylation
Caption: Step-by-step workflow for a typical asymmetric dihydroxylation experiment.
Conclusion
The (DHQD)2Pyr ligand is a highly effective chiral auxiliary for the Sharpless Asymmetric Dihydroxylation, consistently affording high enantioselectivities for a range of olefinic substrates. Its efficacy stems from a combination of well-defined steric hindrance that creates a chiral binding pocket and electronic contributions from the pyrimidine linker that modulate the catalytic activity. This guide provides a foundational understanding of these effects, along with practical data and protocols for researchers in the field of asymmetric synthesis and drug development. Further investigation into the subtle electronic differences between various linker systems could lead to the design of even more selective and reactive catalysts for this powerful transformation.
References
The Chiral Pocket of (DHQD)2Pyr: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a cornerstone chiral ligand in the field of asymmetric catalysis, most notably for its application in the Sharpless asymmetric dihydroxylation reaction. This process allows for the enantioselective synthesis of vicinal diols from prochiral olefins, a critical transformation in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3] The remarkable stereoselectivity of this reaction is attributed to the well-defined chiral pocket created by the (DHQD)2Pyr ligand when complexed with osmium tetroxide. This guide provides a comprehensive technical overview of this chiral pocket, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles of its function.
While a definitive crystal structure of the (DHQD)2Pyr-OsO4 complex is not publicly available, a deep understanding of its chiral pocket has been developed through extensive mechanistic studies, computational modeling of analogous systems, and a wealth of empirical data from asymmetric dihydroxylation reactions.
The Architecture of the Chiral Pocket
The chiral pocket of the (DHQD)2Pyr-osmium tetroxide complex is a highly organized, three-dimensional environment that dictates the facial selectivity of olefin dihydroxylation. The ligand itself is a dimeric cinchona alkaloid, featuring two hydroquinidine units linked by a diphenylpyrimidine spacer.[4] This structure creates a C2-symmetric catalyst upon coordination with osmium tetroxide.
The prevailing model for enantioinduction posits the formation of a U-shaped binding cleft.[2] Key features of this pocket include:
-
The Dihydroquinidine Units: These provide the fundamental chirality of the catalyst. The stereogenic centers within the quinuclidine and methoxyquinoline moieties create a dissymmetric environment.
-
The Diphenylpyrimidine Linker: This aromatic spacer holds the two dihydroquinidine units in a specific orientation, contributing to the rigidity and shape of the binding pocket.
-
The Osmium Center: This is the reactive site where the olefin binds and is subsequently dihydroxylated. The ligand modulates the accessibility of the osmium tetroxide, allowing the olefin to approach from only one face.
Quantitative Analysis of Enantioselectivity
The efficacy of the (DHQD)2Pyr chiral pocket is quantified by the enantiomeric excess (ee) of the diol product. A substantial body of literature reports high to excellent enantioselectivities for a wide range of olefin substrates. The following table summarizes representative data for the Sharpless asymmetric dihydroxylation using (DHQD)2Pyr or its closely related analog, (DHQD)2PHAL, which is the ligand present in the commercial AD-mix-β.
| Olefin Substrate | Ligand | Product Enantiomeric Excess (ee%) | Reference |
| Stilbene | (DHQD)2PHAL | >99 | [2] |
| 1-Decene | (DHQD)2PHAL | 97 | [1] |
| α-Methylstyrene | (DHQD)2PHAL | 96 | [1] |
| Methyl trans-cinnamate | (DHQD)2PHAL | 97 | [1] |
| Various olefin precursors in total synthesis | (DHQD)2Pyr | High (specific ee% often not detailed but implied by successful synthesis of chiral target) | [1][3] |
Mechanism of Enantioselection
The enantioselectivity of the Sharpless asymmetric dihydroxylation is a direct consequence of the interactions between the olefin substrate and the chiral pocket of the (DHQD)2Pyr-OsO4 complex. The generally accepted mechanism involves the following key steps:[2][5]
-
Complex Formation: The (DHQD)2Pyr ligand coordinates to osmium tetroxide to form the active chiral catalyst.
-
Olefin Binding: The olefin approaches the osmium center and binds to form an osmate ester intermediate. This step is highly stereodetermining. The chiral pocket allows the olefin to bind preferentially in one orientation, minimizing steric hindrance and maximizing favorable non-covalent interactions.
-
Hydrolysis: The osmate ester is hydrolyzed to release the vicinal diol and regenerate the osmium catalyst, which can then be re-oxidized to complete the catalytic cycle.
The shape of the chiral pocket forces the incoming olefin to adopt a specific trajectory. For (DHQD)2Pyr (and the related AD-mix-β), the dihydroxylation typically occurs on the β-face of the olefin when drawn according to a mnemonic developed by Sharpless and coworkers.[2]
Experimental Protocols
While many applications utilize the commercially available "AD-mix" preparations for convenience, it is instructive to consider a protocol where the ligand is used as a separate component. The following is a generalized procedure for a Sharpless asymmetric dihydroxylation using (DHQD)2Pyr.
Reaction Setup:
A solution of the olefin substrate in a suitable solvent system (e.g., t-BuOH/H2O) is prepared in a reaction vessel. To this is added K3Fe(CN)6 as the re-oxidant, K2CO3 as a base, and methanesulfonamide (CH3SO2NH2), which can accelerate the catalytic cycle.[6] A catalytic amount of (DHQD)2Pyr and K2OsO4·2H2O are then added. The reaction is typically stirred at room temperature or 0 °C until the starting material is consumed.
Work-up and Purification:
The reaction is quenched by the addition of a reducing agent such as Na2SO3. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the enantiomerically enriched diol.
Determination of Enantiomeric Excess:
The enantiomeric excess of the product is typically determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by analysis using standard chromatographic or spectroscopic techniques.
Visualizing the Catalytic Cycle and Logic
The following diagrams, rendered in Graphviz DOT language, illustrate the key relationships and workflows in understanding and utilizing the chiral pocket of (DHQD)2Pyr.
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
Caption: The logical basis for enantioselectivity.
Conclusion
The chiral pocket of the (DHQD)2Pyr-osmium tetroxide complex represents a triumph of rational catalyst design. Its well-defined, rigid structure provides a highly effective environment for asymmetric induction, leading to the formation of valuable chiral building blocks with exceptional levels of stereocontrol. While the absence of a definitive crystal structure necessitates a degree of inference, the wealth of mechanistic and empirical data provides a robust and predictive model for its function. Continued research, particularly in the areas of computational modeling and potentially through the crystallographic study of new derivatives, will undoubtedly provide even greater insight into the subtle yet powerful interactions at play within this remarkable chiral pocket.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. (DHQD)2Pyr 97 149725-81-5 [sigmaaldrich.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Theoretical and Computational Elucidation of (DHQD)₂Pyr: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of (DHQD)₂Pyr, a prominent chiral ligand in asymmetric catalysis. (DHQD)₂Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a Cinchona alkaloid derivative widely employed in stereoselective synthesis, most notably in the Sharpless asymmetric dihydroxylation. This document outlines the standard computational approaches for geometry optimization, electronic structure analysis, and spectroscopic prediction of (DHQD)₂Pyr. Furthermore, it details the experimental protocols for its application in asymmetric catalysis and its characterization. The guide is intended to serve as a foundational resource for researchers seeking to understand, utilize, and further develop (DHQD)₂Pyr and related catalysts in the field of drug discovery and development.
Introduction
(DHQD)₂Pyr is a C₂-symmetric chiral ligand derived from the natural alkaloid hydroquinidine. Its rigid pyrimidine core and the two hydroquinidine moieties create a well-defined chiral environment, making it a highly effective catalyst for a range of asymmetric transformations.[1][2] A deep understanding of its three-dimensional structure, electronic properties, and conformational dynamics is paramount for optimizing its catalytic activity and for the rational design of novel, more efficient catalysts.
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to investigate these molecular properties at an atomic level.[3][4] This guide will detail the application of these methods to (DHQD)₂Pyr.
Physicochemical Properties of (DHQD)₂Pyr
A summary of the key physicochemical properties of (DHQD)₂Pyr is presented in Table 1. This data is crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₆₀N₆O₄ | [5] |
| Molecular Weight | 881.11 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 247-250 °C (lit.) | [5] |
| Optical Activity | [α]₂₀/D −390°, c = 1.2 in methanol | [5] |
| CAS Number | 149725-81-5 | [5] |
Theoretical and Computational Studies
While specific computational studies exclusively focused on (DHQD)₂Pyr are not extensively available in the public domain, the well-established methodologies for cinchona alkaloids can be directly applied. This section outlines the standard computational workflow for characterizing (DHQD)₂Pyr.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically using DFT methods.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[6][7]
-
Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) is recommended for a balance of accuracy and computational cost.[6][7]
-
Solvation Model: To simulate the experimental conditions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed, with a solvent like methanol or tert-butanol.
The output of this calculation provides the optimized Cartesian coordinates of all atoms, from which bond lengths, bond angles, and dihedral angles can be determined. A template for presenting this data is shown in Table 2.
Table 2: Calculated Geometric Parameters for (DHQD)₂Pyr (Template)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | Calculated Value | |
| Bond Angle | C1 | C2 | C3 | Calculated Value |
| Dihedral Angle | C1 | C2 | C3 | C4 |
Electronic Structure and Frontier Molecular Orbitals
Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Methodology:
The HOMO and LUMO energies and their spatial distribution are obtained from the optimized geometry calculation.
Table 3: Calculated Electronic Properties of (DHQD)₂Pyr (Template)
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[2]
Methodology:
-
Software: Gaussian, ORCA, etc.
-
Method: TD-DFT calculation performed on the optimized ground-state geometry.
-
Functional and Basis Set: The same as used for geometry optimization (e.g., B3LYP/6-31G(d)).
-
Solvation Model: PCM with an appropriate solvent.
The output provides the excitation energies (wavelengths) and oscillator strengths for the electronic transitions.
Table 4: Calculated UV-Vis Absorption Data for (DHQD)₂Pyr (Template)
| Transition | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | Calculated Value | Calculated Value |
| S₀ → S₂ | Calculated Value | Calculated Value |
The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict NMR chemical shifts.[8][9]
Methodology:
-
Software: Gaussian, ORCA, etc.
-
Method: GIAO-DFT calculation on the optimized geometry.
-
Functional and Basis Set: A functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)) is recommended.
-
Reference Standard: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Table 5: Calculated ¹H and ¹³C NMR Chemical Shifts for (DHQD)₂Pyr (Template)
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H₁ | Calculated Value | Experimental Value |
| C₁ | Calculated Value | Experimental Value |
Experimental Protocols
Synthesis of (DHQD)₂Pyr
While detailed synthetic procedures are often proprietary, a general approach for the synthesis of bis-cinchona alkaloid pyrimidine ligands involves the reaction of the corresponding cinchona alkaloid with a dihalopyrimidine derivative in the presence of a base.
Representative Protocol:
-
To a solution of dihydroquinidine (2 equivalents) in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a specified time to allow for the formation of the alkoxide.
-
Add a solution of 4,6-dichloro-2,5-diphenylpyrimidine (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to afford (DHQD)₂Pyr.
Sharpless Asymmetric Dihydroxylation
(DHQD)₂Pyr is a key ligand in the Sharpless asymmetric dihydroxylation, which converts alkenes to chiral diols with high enantioselectivity.[3][4]
Representative Protocol:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add the alkene substrate (1 mmol), (DHQD)₂Pyr (0.01-0.05 mmol), K₃Fe(CN)₆ (3 mmol), and K₂CO₃ (3 mmol).
-
Cool the mixture to 0 °C and add a catalytic amount of K₂OsO₂(OH)₄ (0.002 mmol).
-
Stir the reaction vigorously at 0 °C until the alkene is consumed (monitored by TLC).
-
Add solid sodium sulfite (Na₂SO₃) and stir for an additional hour.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization.
Visualizations
Computational Workflow
Caption: A typical workflow for the computational study of (DHQD)₂Pyr.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
Structure-Activity Relationship Concept
Caption: Key structural features of (DHQD)₂Pyr influencing its catalytic performance.
Conclusion
This technical guide has outlined the key theoretical and computational approaches for the in-depth study of the chiral ligand (DHQD)₂Pyr. By employing DFT and TD-DFT methods, researchers can gain valuable insights into its structural, electronic, and spectroscopic properties, which are crucial for understanding its catalytic behavior. The provided experimental protocols offer a starting point for the synthesis and application of (DHQD)₂Pyr in asymmetric catalysis. The continued interplay between computational modeling and experimental work will undoubtedly lead to the development of more sophisticated and efficient catalytic systems for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical industry and drug development.
References
- 1. york.ac.uk [york.ac.uk]
- 2. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using (DHQD)2Pyr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (DHQD)2Pyr in Sharpless asymmetric dihydroxylation. This powerful catalytic method enables the enantioselective synthesis of vicinal diols from a wide range of olefinic substrates, a crucial transformation in the synthesis of complex chiral molecules, including pharmaceuticals.
Introduction
The Sharpless asymmetric dihydroxylation (AD) is a Nobel Prize-winning reaction that converts alkenes to chiral 1,2-diols with high enantioselectivity.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The dihydroquinidine (DHQD) derived ligands, such as (DHQD)2Pyr, typically deliver the diol from the top face (β-face) of the alkene when it is oriented with its largest substituents in the plane. This methodology is renowned for its broad substrate scope, high enantiomeric excesses (ee%), and predictable stereochemical outcomes.
The (DHQD)2Pyr ligand, a derivative of dihydroquinidine linked by a pyrimidine spacer, is a highly effective chiral ligand for this transformation. It is often used as a component of the commercially available "AD-mix-β", which contains the osmium catalyst, a re-oxidant (typically potassium ferricyanide), and a base (potassium carbonate) in a pre-mixed formulation for convenience.[1][2]
Catalytic Cycle and Stereochemical Model
The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)2Pyr ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (K3[Fe(CN)6]), regenerates the osmium tetroxide, thus completing the catalytic cycle.[1]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
The stereochemical outcome of the reaction can be reliably predicted using the mnemonic developed by Sharpless. For a given alkene, the face selectivity is determined by the choice of the chiral ligand. With (DHQD)2Pyr (a component of AD-mix-β), the dihydroxylation occurs on the top face (β-face) of the alkene when viewed with the largest substituents in the plane.
Data Presentation: Substrate Scope and Enantioselectivity
The Sharpless asymmetric dihydroxylation using (DHQD)2-based ligands is effective for a wide variety of alkene substitution patterns. The following table summarizes the typical yields and enantiomeric excesses obtained for different classes of substrates. Note that while the focus is on (DHQD)2Pyr, some data for the closely related and more extensively documented (DHQD)2PHAL and (DHQD)2PYDZ ligands are included for illustrative purposes and are indicated in the table.
| Substrate Class | Example Substrate | Ligand | Yield (%) | ee (%) | Reference |
| Terminal Alkenes | 1-Decene | (DHQD)2PYDZ | - | >99 | [3] |
| Styrene | (DHQD)2PHAL | 98 | 97 | [4] | |
| 1-Dodecene | (DHQD)2PHAL | - | 97 | [4] | |
| trans-Disubstituted | (E)-Stilbene | (DHQD)2PHAL | >99 | >99.5 | [4] |
| (E)-β-Methylstyrene | (DHQD)2PHAL | 95 | 99 | [4] | |
| Ethyl (E)-crotonate | (DHQD)2PHAL | 97 | 97 | [4] | |
| cis-Disubstituted | (Z)-1-Phenyl-1-propene | (DHQD)2PHAL | - | 88 | [4] |
| 1,1-Disubstituted | α-Methylstyrene | (DHQD)2PHAL | 96 | 94 | [4] |
| Trisubstituted | (E)-1-Phenyl-1-propene | (DHQD)2PHAL | - | 92 | [4] |
| Natural Product Synthesis | Intermediate for Goyazensolide | (DHQD)2Pyr | 80 | - | [5][6] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene using AD-mix-β, which contains the (DHQD)2PHAL ligand. The procedure can be adapted for the specific use of (DHQD)2Pyr by preparing the reaction mixture with the individual components.
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Stir the mixture at room temperature until it becomes a homogeneous solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add AD-mix-β (1.4 g) to the cooled solvent mixture and stir vigorously until the solids are dissolved. The solution will turn a yellow-green color.
-
Add the alkene (1 mmol) to the reaction mixture at 0 °C.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Caption: General experimental workflow for Sharpless AD.
Protocol for the Synthesis of (DHQD)2Pyr Ligand
The (DHQD)2Pyr ligand can be synthesized from dihydroquinidine and a dihalopyrimidine derivative. The following is a representative procedure.
Materials:
-
Dihydroquinidine (2 equivalents)
-
Sodium hydride (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2,5-diphenyl-4,6-dichloropyrimidine (1 equivalent)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add dihydroquinidine (2 eq.) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (2.2 eq.) portion-wise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 2,5-diphenyl-4,6-dichloropyrimidine (1 eq.) in anhydrous DMF.
-
Slowly add the solution of the dihalopyrimidine to the dihydroquinidine alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (DHQD)2Pyr ligand.
Safety Considerations
-
Osmium Tetroxide: Osmium tetroxide and its salts are highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium Ferricyanide: While not as toxic as osmium, it should be handled with care.
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.
Conclusion
The Sharpless asymmetric dihydroxylation utilizing the (DHQD)2Pyr ligand is a robust and highly selective method for the synthesis of chiral vicinal diols. Its broad applicability and predictable stereochemical outcomes make it an invaluable tool in modern organic synthesis, particularly in the development of chiral drug candidates. The provided protocols offer a starting point for researchers to apply this powerful transformation in their own synthetic endeavors. protocols offer a starting point for researchers to apply this powerful transformation in their own synthetic endeavors.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A QM/MM study of the asymmetric dihydroxylation of terminal aliphatic n-alkenes with OsO4.(DHQD)2PYDZ: enantioselectivity as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for (DHQD)2Pyr Catalyzed Olefin Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric dihydroxylation of olefins is a cornerstone transformation in modern organic synthesis, enabling the stereocontrolled introduction of vicinal diols. These chiral diols are valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning methodology, provides a reliable means to achieve high enantioselectivity in this transformation.[1] This is accomplished through the use of a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.
The ligand (DHQD)2Pyr, a hydroquinidine-based pyrimidine derivative, is a highly effective chiral ligand for this process. It is a key component of the commercially available reagent mixture known as AD-mix-β, which also contains potassium osmate (K2OsO2(OH)4), potassium ferricyanide (K3[Fe(CN)6]) as the re-oxidant, and potassium carbonate (K2CO3) as a base.[2][3] The use of AD-mix-β simplifies the experimental procedure, making this powerful reaction accessible to a broad range of chemists.[4] This document provides a detailed protocol for the (DHQD)2Pyr-catalyzed oxidation of olefins using AD-mix-β.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The following diagram outlines the general experimental workflow for the (DHQD)2Pyr catalyzed olefin oxidation.
Caption: General experimental workflow for olefin dihydroxylation.
Data Presentation
The (DHQD)2Pyr ligand, as part of AD-mix-β, is effective for the asymmetric dihydroxylation of a wide range of olefin substitution patterns. The following table summarizes the typical yields and enantiomeric excesses (% ee) for various substrates.
| Substrate (Olefin) | Product (Diol) | Yield (%) | % ee |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 98 |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 97 | >99.5 |
| 1-Dodecene | (R)-1,2-Dodecanediol | 84 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 94 | 88 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 95 | 96 |
Data compiled from various sources, including Myers, A. G. et al. and Sharpless, K. B. et al.[5]
Experimental Protocols
Materials and Equipment:
-
AD-mix-β
-
Olefin substrate
-
tert-Butanol (t-BuOH)
-
Water (deionized or distilled)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
AD-mix-β contains osmium tetroxide, which is highly toxic and volatile. All procedures should be carried out in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[4]
-
AD-mix-β also contains potassium ferricyanide, which can release cyanide gas if acidified. Never add acid to the AD-mix or the reaction mixture.[4]
-
Dispose of all osmium-containing waste in a designated, properly labeled container.[4]
General Procedure for Asymmetric Dihydroxylation (1 mmol scale):
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.4 g of AD-mix-β with a 1:1 mixture of t-butanol and water (10 mL total volume, 5 mL of each).
-
Dissolution: Stir the mixture vigorously at room temperature until all the solids have dissolved and two clear phases are visible. The lower aqueous phase should be a bright yellow color.[4]
-
Cooling: Cool the reaction flask to 0 °C in an ice bath. Some of the inorganic salts may precipitate upon cooling.[4]
-
Substrate Addition: Add the olefin (1 mmol) to the cooled, stirring reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. Reaction times typically range from 6 to 24 hours.
-
Quenching: Once the reaction is complete, add 1.5 g of solid sodium sulfite (Na2SO3) to the reaction mixture while it is still at 0 °C.[4]
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour.
-
Extraction: Add 30 mL of ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer three more times with 15 mL portions of ethyl acetate.[4]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel. Eluting with a mixture of ethyl acetate and hexanes will typically allow for the isolation of the pure diol, as the ligand is often retained on the silica gel under these conditions.
Note on Substrate Scope: For certain less reactive olefins, such as 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, the addition of methanesulfonamide (CH3SO2NH2) can accelerate the reaction.[1] For a 1 mmol scale reaction, approximately 95 mg of methanesulfonamide can be added to the initial reaction mixture.
References
Applications of (DHQD)2Pyr in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinidine. It has emerged as a powerful tool in asymmetric catalysis, enabling the stereoselective synthesis of complex chiral molecules, a critical aspect of modern pharmaceutical development. This document provides detailed application notes and experimental protocols for the use of (DHQD)2Pyr in key transformations relevant to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
Core Applications in Pharmaceutical Synthesis
The primary applications of (DHQD)2Pyr in pharmaceutical synthesis are centered around two highly valuable asymmetric transformations:
-
Sharpless Asymmetric Dihydroxylation: This reaction converts prochiral olefins into chiral vicinal diols with high enantioselectivity. Chiral diols are versatile synthons for a wide range of pharmaceuticals.
-
Enantioselective Allylic Amination: This method introduces a nitrogen-containing functional group at an allylic position of a molecule in a stereocontrolled manner, directly leading to chiral amines, which are prevalent in drug molecules.
Application 1: Sharpless Asymmetric Dihydroxylation in the Synthesis of Goyazensolide
Goyazensolide, a sesquiterpene lactone, has been identified as a covalent inhibitor of importin-5 (IPO5), an oncoprotein, highlighting its potential as a therapeutic agent.[1][2][3][4] The total synthesis of Goyazensolide utilizes a (DHQD)2Pyr-catalyzed Sharpless asymmetric dihydroxylation as a key step to establish the required stereochemistry.[1][2][5]
Reaction Scheme:
References
Application Notes and Protocols for the Enantioselective Synthesis of Diols with (DHQD)2Pyr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQD)2Pyr, in the enantioselective synthesis of vicinal diols from prochiral olefins. This process, a key transformation in modern organic synthesis, is a variant of the Sharpless Asymmetric Dihydroxylation. The (DHQD)2Pyr ligand, a bis-cinchona alkaloid, serves as a chiral auxiliary to induce high enantioselectivity in the osmium-catalyzed dihydroxylation of a wide range of alkene substrates. Chiral diols are crucial intermediates in the synthesis of numerous pharmaceuticals and natural products.[1][2][3]
Overview and Principles
The enantioselective dihydroxylation of alkenes using (DHQD)2Pyr follows the general mechanism of the Sharpless Asymmetric Dihydroxylation.[1] The reaction employs a catalytic amount of osmium tetroxide in the presence of the chiral ligand (DHQD)2Pyr and a stoichiometric co-oxidant. The key steps of the catalytic cycle are:
-
Formation of the Chiral Catalyst: Osmium tetroxide reacts with the (DHQD)2Pyr ligand to form a chiral osmate(VIII) complex.
-
[3+2] Cycloaddition: The chiral complex undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmate(VI) ester intermediate.[1][2]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.
-
Re-oxidation: The resulting osmate(VI) is re-oxidized back to osmate(VIII) by a stoichiometric co-oxidant, thus regenerating the active catalyst for the next cycle.[2]
The enantioselectivity of the reaction is controlled by the Cinchona alkaloid derivative. The use of the dihydroquinidine (DHQD) based ligand, (DHQD)2Pyr, typically results in the dihydroxylation of one specific face of the alkene.[1][4]
Data Presentation: Enantioselectivity and Yields
The (DHQD)2Pyr ligand has proven to be effective for the asymmetric dihydroxylation of various classes of alkenes. The following table summarizes the reported enantiomeric excesses (ee) and yields for a selection of substrates.
| Alkene Substrate | Product Configuration | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Ethyl acrylate | R | 72 | Not Specified | [5] |
| tert-Butyl acrylate | R | 92 | Not Specified | [5] |
| Cyclopentene | R | 93 | Not Specified | [5] |
| 1-Decene | R | 97 | 85 | [6] |
| Styrene | R | 96 | 95 | [6] |
| trans-5-Decene | R,R | 99 | 88 | [6] |
| 1-Phenylcyclohexene | 1R,2R | 99.7 | 94 | [6] |
Experimental Protocols
The following are general protocols for the asymmetric dihydroxylation of alkenes using (DHQD)2Pyr. The specific conditions may require optimization depending on the substrate.
Protocol 1: General Procedure for Asymmetric Dihydroxylation
This protocol is adapted from the Sharpless asymmetric dihydroxylation procedure and is suitable for a wide range of alkene substrates.[5]
Materials:
-
Alkene substrate
-
(DHQD)2Pyr ligand
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Potassium ferricyanide(III) (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Sodium sulfite
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of tert-butanol (5 mL) and water (5 mL) at room temperature, add potassium ferricyanide(III) (0.66 g, 2.0 mmol), potassium carbonate (0.28 g, 2.0 mmol), and (DHQD)2Pyr (0.008 g, 0.009 mmol).
-
Cool the resulting mixture to 0 °C.
-
Add potassium osmate(VI) dihydrate (0.0015 g, 0.004 mmol) and stir until the solid is dissolved.
-
Add the alkene substrate (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding solid sodium sulfite (1.0 g) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified diol by chiral HPLC or GC analysis.
Protocol 2: Use in Total Synthesis of Goyazensolide
This protocol highlights the application of (DHQD)2Pyr in a complex molecule synthesis.[3][7]
Materials:
-
(DHQD)2Pyr
-
Osmium tetroxide (OsO4)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve compound 41 in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of (DHQD)2Pyr ligand.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature until the starting material is consumed.
-
The resulting diol (compound 42) was obtained in 80% yield.[3][7]
-
Further purification and subsequent reaction steps are carried out to complete the synthesis of goyazensolide.[3][7]
Visualizations
Reaction Mechanism
The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation, which is applicable when using the (DHQD)2Pyr ligand.
Caption: Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow
This diagram outlines the general workflow for performing an asymmetric dihydroxylation reaction in the laboratory.
Caption: Figure 2: General laboratory workflow for asymmetric dihydroxylation.
Factors Affecting Enantioselectivity
The success of the enantioselective synthesis of diols is dependent on several interconnected factors.
Caption: Figure 3: Key factors influencing the outcome of the reaction.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. york.ac.uk [york.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for (DHQD)2Pyr in Osmium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (DHQD)₂Pyr as a chiral ligand in osmium-catalyzed asymmetric reactions, with a primary focus on the Sharpless asymmetric dihydroxylation of olefins. This document includes detailed experimental protocols, a summary of reported quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Introduction
(DHQD)₂Pyr, a cinchona alkaloid-derived ligand, serves as a crucial component in asymmetric catalysis, particularly in osmium-catalyzed dihydroxylation and aminohydroxylation reactions. Its rigid, chiral scaffold allows for the creation of a chiral environment around the osmium center, enabling the enantioselective transformation of prochiral olefins into valuable chiral diols and amino alcohols. These products are key building blocks in the synthesis of pharmaceuticals and natural products.
Key Applications
The primary application of (DHQD)₂Pyr in osmium-catalyzed reactions is the asymmetric dihydroxylation (AD) of a wide range of olefins. This reaction installs two adjacent hydroxyl groups across a double bond with high syn-diastereoselectivity and enantioselectivity.
A notable application is in the total synthesis of complex natural products. For instance, the Sharpless asymmetric dihydroxylation using (DHQD)₂Pyr was a key step in the synthesis of goyazensolide, a natural product with potential biological activity.[1]
While less documented, (DHQD)₂Pyr can also be employed in asymmetric aminohydroxylation (AA) , which introduces a hydroxyl group and an amino group across a double bond. This reaction provides direct access to chiral 1,2-amino alcohols, which are prevalent motifs in many biologically active molecules.
Data Presentation
The following tables summarize the available quantitative data for osmium-catalyzed reactions utilizing the (DHQD)₂Pyr ligand. It is important to note that while the related ligand (DHQD)₂PHAL is more extensively reported, the data for (DHQD)₂Pyr demonstrates its utility in achieving high yields and enantioselectivities.
Table 1: Osmium-Catalyzed Asymmetric Dihydroxylation of Olefins with (DHQD)₂Pyr
| Substrate | Product | Yield (%) | ee (%) | Co-oxidant | Solvent | Temp. (°C) | Time (h) | Ref. |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 87 | 80 | O₂ | t-BuOH/H₂O | RT | 2 | [2] |
| Precursor to Goyazensolide | Dihydroxylated intermediate | 80 | N/A | NMO | N/A | N/A | N/A | [1] |
N/A: Not available in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Osmium-Catalyzed Asymmetric Dihydroxylation of Olefins using (DHQD)₂Pyr with K₃Fe(CN)₆ as Co-oxidant
This protocol is a standard procedure for the Sharpless Asymmetric Dihydroxylation.
Materials:
-
Olefin substrate
-
(DHQD)₂Pyr ligand
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide(III) (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for faster hydrolysis)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add K₃Fe(CN)₆ (3.0 equiv.), K₂CO₃ (3.0 equiv.), and (DHQD)₂Pyr (0.01 equiv.).
-
Add a 1:1 mixture of t-BuOH and water. Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in a clear, two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add K₂OsO₂(OH)₄ (0.002 equiv.) and methanesulfonamide (1.0 equiv., if used). Stir for a few minutes until the osmate salt dissolves.
-
Add the olefin substrate (1.0 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by analysis of a chiral derivative.
Protocol 2: Osmium-Catalyzed Asymmetric Dihydroxylation in Ionic Liquids with NMO as Co-oxidant
This protocol offers an alternative using an ionic liquid as the solvent and N-methylmorpholine N-oxide (NMO) as the co-oxidant.
Materials:
-
Olefin substrate
-
(DHQD)₂Pyr ligand (1.0 mol%)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.5 mol%)
-
N-methylmorpholine N-oxide (NMO)
-
Ionic liquid (e.g., [bmim]PF₆)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask, charge NMO (1.0 equiv.) and the ionic liquid.
-
Under stirring, add the (DHQD)₂Pyr ligand (0.01 equiv.) and K₂OsO₂(OH)₄ (0.005 equiv.).
-
Add the olefin substrate (1.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, dissolve the mixture in a small amount of dichloromethane.
-
Purify the product by flash chromatography to obtain the corresponding diol.
Visualizations
The following diagrams illustrate the key mechanistic and procedural aspects of the osmium-catalyzed asymmetric dihydroxylation.
References
Application Notes and Protocols for Reactions Involving (DHQD)2Pyr
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQD)2Pyr, in asymmetric synthesis. The information presented here is intended to guide researchers in setting up experiments, understanding reaction mechanisms, and achieving high levels of enantioselectivity in various chemical transformations.
Overview of (DHQD)2Pyr
(DHQD)2Pyr is a bis-cinchona alkaloid ligand derived from hydroquinidine. Its rigid pyrimidine core and two hydroquinidine units create a well-defined chiral environment, making it an effective catalyst for a range of enantioselective reactions. It is particularly noted for its application in Sharpless asymmetric dihydroxylation and organocatalytic allylic amination reactions.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. While the commercially available AD-mix-β typically contains the phthalazine-based ligand (DHQD)2PHAL, (DHQD)2Pyr can be employed as an alternative ligand to achieve high enantioselectivity, sometimes with improved results for specific substrates.
General Reaction Scheme:
Caption: General workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation in the Total Synthesis of Goyazensolide Intermediate[1]
This protocol describes the asymmetric dihydroxylation of a complex intermediate in the total synthesis of goyazensolide.
Materials:
-
Alkene intermediate (e.g., compound 41 in the synthesis of goyazensolide)
-
(DHQD)2Pyr
-
Osmium tetroxide (OsO4)
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
Methanesulfonamide (MeSO2NH2)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and H2O, add K3[Fe(CN)6] (3.0 equiv), K2CO3 (3.0 equiv), and MeSO2NH2 (1.0 equiv).
-
Add (DHQD)2Pyr (0.01 equiv) and OsO4 (0.002 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid Na2SO3 and stir for an additional 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Quantitative Data for Asymmetric Dihydroxylation:
| Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Intermediate in Goyazensolide Synthesis[1] | 80% | Not Reported | [1] |
Enantioselective Organocatalytic Allylic Amination
(DHQD)2Pyr has been successfully employed as an organocatalyst in the direct enantioselective allylic amination of alkylidene cyanoacetates with azodicarboxylates. This reaction provides a valuable route to optically active allylic amines, which are important building blocks in medicinal chemistry.
Signaling Pathway Diagram:
Caption: Proposed mechanism for organocatalytic allylic amination.
Experimental Protocol: Allylic Amination of Alkylidene Cyanoacetates[2]
Materials:
-
Alkylidene cyanoacetate
-
Dialkyl azodicarboxylate (e.g., Diethyl azodicarboxylate - DEAD)
-
(DHQD)2Pyr
-
Dichloromethane (CH2Cl2) or Toluene
-
Silica gel for chromatography
Procedure:
-
To a solution of the alkylidene cyanoacetate (1.0 equiv) in the chosen solvent (e.g., CH2Cl2 or toluene) at the specified temperature (e.g., -60 °C to room temperature), add the (DHQD)2Pyr catalyst (0.05 - 0.2 equiv).
-
Add the dialkyl azodicarboxylate (1.1 - 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the pure allylic amination product.
Quantitative Data for Allylic Amination:
| Alkylidene Cyanoacetate Substrate | Azodicarboxylate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ethyl 2-cyano-3-phenylpropenoate | DEAD | CH2Cl2 | -60 | 92 | 95 | [2] |
| Ethyl 2-cyano-3-(4-chlorophenyl)propenoate | DEAD | CH2Cl2 | -60 | 95 | 96 | [2] |
| Ethyl 2-cyano-3-(2-naphthyl)propenoate | DEAD | Toluene | -20 | 94 | 99 | [2] |
| Malononitrile derivative | DEAD | CH2Cl2 | -60 | 85 | 92 | [2] |
Application in Total Synthesis
(DHQD)2Pyr has been utilized as a key chiral ligand in the total synthesis of complex natural products, demonstrating its utility in constructing stereochemically rich molecules.
Experimental Workflow: Total Synthesis of Okadaic Acid
A key step in the total synthesis of the protein phosphatase inhibitor okadaic acid involves an asymmetric dihydroxylation reaction where (DHQD)2Pyr can be employed as the chiral ligand.
Caption: Workflow for the total synthesis of Okadaic Acid.
Data Presentation Summary
The following tables summarize the quantitative data found for reactions involving (DHQD)2Pyr.
Table 1: Sharpless Asymmetric Dihydroxylation
| Substrate | Ligand | Co-oxidant | Solvent | Yield (%) | ee (%) |
| Intermediate in Goyazensolide Synthesis[1] | (DHQD)2Pyr | K3[Fe(CN)6] | t-BuOH/H2O (1:1) | 80 | Not Reported |
Table 2: Enantioselective Organocatalytic Allylic Amination [2]
| Alkylidene Cyanoacetate Substrate | Azodicarboxylate | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Ethyl 2-cyano-3-phenylpropenoate | DEAD | CH2Cl2 | -60 | 92 | 95 |
| Ethyl 2-cyano-3-(4-chlorophenyl)propenoate | DEAD | CH2Cl2 | -60 | 95 | 96 |
| Ethyl 2-cyano-3-(2-naphthyl)propenoate | DEAD | Toluene | -20 | 94 | 99 |
| Malononitrile derivative | DEAD | CH2Cl2 | -60 | 85 | 92 |
Conclusion
(DHQD)2Pyr is a versatile and effective chiral ligand for various asymmetric transformations. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this catalyst in their synthetic endeavors. For optimal results, it is recommended to screen reaction parameters such as solvent, temperature, and catalyst loading for each specific substrate. Further exploration of the applications of (DHQD)2Pyr is encouraged to expand the scope of its utility in asymmetric synthesis.
References
Application Notes and Protocols for Large-Scale Synthesis Using (DHQD)2Pyr Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (DHQD)₂Pyr catalyst, a cinchona alkaloid-derived ligand, is a cornerstone in modern asymmetric synthesis, enabling the highly enantioselective preparation of chiral vicinal diols and amino alcohols. These structural motifs are pivotal in the development of numerous pharmaceutical agents and complex natural products. This document provides detailed application notes and protocols for the large-scale synthesis of these valuable chiral building blocks using the (DHQD)₂Pyr catalyst and its analogs, primarily in the context of Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA).
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting prochiral olefins into chiral diols with high enantiomeric excess (ee).[1][2] Similarly, the Asymmetric Aminohydroxylation provides access to chiral 1,2-amino alcohols, which are key components in many biologically active molecules.[3][4] For large-scale applications, the catalyst system is often utilized in the form of commercially available "AD-mix" preparations, which contain the osmium catalyst, the chiral ligand (such as (DHQD)₂PHAL, a close analog of (DHQD)₂Pyr), a re-oxidant, and additives.[2]
Key Applications
The (DHQD)₂Pyr catalyst and its derivatives are instrumental in the synthesis of a wide array of chiral intermediates. Notable applications include:
-
Synthesis of Taxol Side Chain: A large-scale synthesis of the Taxol side chain has been achieved with high yield and enantioselectivity using Sharpless Asymmetric Aminohydroxylation.[4]
-
Preparation of Chiral Dihydrobenzofuran Epoxide: Both Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation followed by epoxidation have been successfully scaled up for the preparation of this important chiral intermediate.[5]
-
Synthesis of Enantiopure Hydrobenzoin: A kilogram-scale procedure for the preparation of enantiopure hydrobenzoin has been developed using asymmetric dihydroxylation.[6]
-
Intermediate for Camptothecin: The (DHQD)₂Pyr catalyst has been used in the 2-100 mmol scale synthesis of an intermediate for the anti-cancer drug Camptothecin, achieving yields of 92-99% and enantiomeric excess of 84-88%.[1]
Quantitative Data Summary
The following tables summarize quantitative data for various large-scale syntheses using (DHQD)₂Pyr and related catalysts.
| Substrate | Product | Scale | Catalyst System | Yield (%) | ee (%) | Reference |
| o-Isopropoxy-m-methoxystyrene | (R)-1-(o-Isopropoxy-m-methoxyphenyl)-1,2-ethanediol | 2 kg | (DHQD)₂-PHAL, OsO₄, NMO | High | High | [7] |
| Stilbene | (R,R)-Hydrobenzoin | Kilogram | (DHQD)₂-Ligand, OsO₄, K₃[Fe(CN)₆] | >90 | >99 | [6] |
| Methyl Cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate | Not Specified | (DHQD)₂-Ligand, OsO₄, K₃[Fe(CN)₆] | 92 | >95 | [8] |
| Various Olefins | Vicinal Diols | 2-100 mmol | (DHQD)₂Pyr, OsO₄, NMO | 92-99 | 84-88 | [1] |
| α,β-Unsaturated Ester | α-Hydroxy-β-amino Acid | Large-Scale | (DHQD)₂-Ligand, OsO₄, Chloramine-T | 68 | 99 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Asymmetric Dihydroxylation
This protocol is a general guideline for the gram- to kilogram-scale synthesis of chiral diols using an AD-mix type formulation.
Materials:
-
Olefin
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃[Fe(CN)₆], and K₂CO₃)
-
tert-Butanol
-
Water
-
Methanesulfonamide (MsNH₂) (for substituted olefins)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butanol and water (typically a 1:1 ratio by volume).
-
Reagent Addition: Add the AD-mix-β to the solvent mixture and stir vigorously at room temperature until all solids have dissolved. For substituted olefins, add methanesulfonamide (typically 1 equivalent based on the olefin).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. For less reactive olefins, the reaction can be run at room temperature.
-
Olefin Addition: Add the olefin to the reaction mixture. The addition can be done in one portion or slowly via an addition funnel, especially for highly exothermic reactions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C or room temperature. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed (typically 6-24 hours).
-
Quenching: Once the reaction is complete, add solid sodium sulfite to quench the reaction. Stir the mixture for at least 1 hour at room temperature.
-
Extraction: Extract the product from the reaction mixture with ethyl acetate or dichloromethane. For reactions containing methanesulfonamide, the organic layer should be washed with 2N KOH.
-
Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash chromatography on silica gel. The chiral ligand can often be recovered from the column.
Protocol 2: Large-Scale Asymmetric Aminohydroxylation for the Synthesis of a Taxol Side-Chain Precursor
This protocol is adapted from the Sharpless large-scale synthesis of a key intermediate for the drug Taxol.[4]
Materials:
-
α,β-Unsaturated ester (e.g., ethyl cinnamate)
-
tert-Butanol
-
Water
-
Potassium osmate dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂-Ligand (e.g., (DHQD)₂PHAL)
-
Chloramine-T trihydrate
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a large reactor, dissolve the (DHQD)₂-ligand in tert-butanol. Add a solution of potassium osmate dihydrate in aqueous sodium hydroxide.
-
Substrate Addition: Add the α,β-unsaturated ester to the catalyst solution.
-
Reagent Addition: Add solid chloramine-T trihydrate to the vigorously stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or chromatography to yield the desired N-protected amino alcohol.
Visualizations
References
- 1. books.lucp.net [books.lucp.net]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (DHQD)2Pyr Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for reactions catalyzed by the chiral ligand (DHQD)2Pyr. This ligand is a cornerstone in asymmetric synthesis, enabling the enantioselective formation of key structural motifs found in a wide array of pharmaceuticals and natural products.
Asymmetric Dihydroxylation of Olefins
The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of prochiral olefins into chiral vicinal diols. The (DHQD)2Pyr ligand is a highly effective chiral auxiliary in this reaction, particularly when used as a component of the commercially available AD-mix-β. This transformation is renowned for its high enantioselectivity and broad substrate scope.
Substrate Scope and Data Presentation
The (DHQD)2Pyr-catalyzed asymmetric dihydroxylation is applicable to a wide range of olefin substitution patterns. Below is a summary of representative substrates and the corresponding diol products with their reported yields and enantiomeric excess (ee).
| Substrate (Olefin) | Product (Diol) | Yield (%) | ee (%) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | >99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 95 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 92 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 85 | 94 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 97 | 99 |
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
This protocol details the asymmetric dihydroxylation of trans-stilbene to yield (R,R)-1,2-diphenyl-1,2-ethanediol using AD-mix-β, which contains the (DHQD)2Pyr ligand.
Materials:
-
AD-mix-β
-
trans-Stilbene
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent). Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trans-stilbene (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add sodium sulfite (1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature. Continue stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (R,R)-1,2-diphenyl-1,2-ethanediol.
Workflow for Asymmetric Dihydroxylation
Caption: Experimental workflow for the (DHQD)2Pyr-catalyzed asymmetric dihydroxylation.
Enantioselective Allylic Amination
(DHQD)2Pyr has been successfully employed as a catalyst in the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates. This reaction provides a direct route to chiral α-amino acid derivatives.
Substrate Scope and Data Presentation
| Alkylidene Cyanoacetate | Dialkyl Azodicarboxylate | Product | Yield (%) | ee (%) |
| Ethyl 2-cyano-3-phenylpropenoate | Diethyl azodicarboxylate | Ethyl 2-cyano-2-(1,2-bis(ethoxycarbonyl)hydrazinyl)-3-phenylpropanoate | 92 | 95 |
| Methyl 2-cyano-3-(4-chlorophenyl)propenoate | Di-tert-butyl azodicarboxylate | Methyl 2-cyano-2-(1,2-bis(tert-butoxycarbonyl)hydrazinyl)-3-(4-chlorophenyl)propanoate | 88 | 93 |
Experimental Protocol: Enantioselective Allylic Amination
Materials:
-
(DHQD)2Pyr
-
Alkylidene cyanoacetate
-
Dialkyl azodicarboxylate
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkylidene cyanoacetate (1 equivalent) in dichloromethane at -78 °C, add (DHQD)2Pyr (0.1 equivalent).
-
Stir the mixture for 10 minutes, then add the dialkyl azodicarboxylate (1.1 equivalents) dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Asymmetric Mannich Reaction
The (DHQD)2Pyr ligand has also been utilized to catalyze the asymmetric Mannich reaction between isoxazolidin-5-ones and isatin-derived imines. This reaction is valuable for the synthesis of chiral β-amino esters, which are important building blocks in medicinal chemistry.
Substrate Scope and Data Presentation
| Isoxazolidin-5-one | Isatin-derived Imine | Product | Yield (%) | Diastereomeric Ratio (dr) | ee (%) |
| 4-Phenylisoxazolidin-5-one | N-Boc-isatin imine | Chiral β-amino ester derivative | ~99 | 20:1 | 99 |
| 4-(4-Methoxyphenyl)isoxazolidin-5-one | N-Benzyl-isatin imine | Chiral β-amino ester derivative | 95 | 18:1 | 98 |
Experimental Protocol: Asymmetric Mannich Reaction
Materials:
-
(DHQD)2Pyr
-
4-Substituted isoxazolidin-5-one
-
Isatin-derived imine
-
Methyl tert-butyl ether (MTBE)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the isatin-derived imine (1 equivalent) and (DHQD)2Pyr (0.1 equivalent) in methyl tert-butyl ether at 0 °C.
-
To this solution, add the 4-substituted isoxazolidin-5-one (1.2 equivalents).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Catalytic Cycle for Asymmetric Mannich Reaction
Caption: Proposed catalytic cycle for the (DHQD)2Pyr-catalyzed asymmetric Mannich reaction.
Application Notes and Protocols for Asymmetric Aminohydroxylation Using (DHQD)₂Pyr Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from olefins.[1] These chiral amino alcohol moieties are critical pharmacophores in numerous drug molecules and are versatile building blocks in organic synthesis.[2][3] The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to control the enantioselectivity of the addition of nitrogen and oxygen across the double bond.[4] The (DHQD)₂Pyr ligand, a derivative of dihydroquinidine, is one such chiral ligand used to induce high enantioselectivity in this transformation.[5]
This document provides detailed application notes and experimental protocols for performing asymmetric aminohydroxylation using (DHQD)₂Pyr and related derivatives.
Principle of the Reaction
The asymmetric aminohydroxylation reaction involves the syn-addition of an amino group and a hydroxyl group to an olefin. The stereochemical outcome of the reaction is directed by the choice of the chiral ligand. Ligands derived from dihydroquinidine (DHQD), such as (DHQD)₂Pyr, typically deliver the N- and O- functionalities to one face of the olefin, while ligands derived from its pseudoenantiomer, dihydroquinine (DHQ), direct the addition to the opposite face.[2]
The reaction is rendered catalytic in osmium by the use of a stoichiometric co-oxidant, which regenerates the active Os(VIII) species. The nitrogen source is typically a salt of an N-halo-sulfonamide, -carbamate, or -amide.[2] The choice of nitrogen source and ligand can also influence the regioselectivity of the addition, which is a key consideration for unsymmetrical olefins.[6]
Applications in Synthesis
The asymmetric aminohydroxylation has been widely applied in the total synthesis of complex natural products and bioactive molecules. For instance, it has been a key step in the synthesis of:
-
Polyhydroxylated pyrrolidines: The reaction of an olefin with (DHQD)₂PHAL and N-bromoacetamide has been used to generate a syn-amino alcohol with high regioselectivity (>20:1) and enantiomeric excess (>99% ee).[2]
-
Orthogonally masked syn-amino-butanetriols (ABTs): The regioselective ASAH of α,β-unsaturated esters provides access to these valuable building blocks. The enantiomers can often be prepared by simply switching from a (DHQD)₂-based ligand to a (DHQ)₂-based ligand.[2]
-
Crucigasterins A, B, and D: In the total synthesis of these marine antimicrobial amino alcohols, a key step involved the asymmetric aminohydroxylation of a double bond using (DHQ)₂PHAL and t-butyl carbamate as the nitrogen source.[2]
-
(-)-Cytoxazone and (+)-epi-cytoxazone: The synthesis of these natural products utilized an asymmetric aminohydroxylation of methyl p-methoxycinnamate with (DHQD)₂PHAL to furnish the corresponding amido alcohol in 72% yield.[2]
Data Presentation
The following table summarizes representative results for the asymmetric aminohydroxylation of various olefins using cinchona alkaloid-derived ligands. Note that the specific choice of ligand ((DHQD)₂Pyr, (DHQD)₂PHAL, (DHQD)₂AQN), nitrogen source, and reaction conditions can significantly impact the yield, enantiomeric excess (ee), and regioselectivity.
| Olefin Substrate | Ligand | Nitrogen Source | Yield (%) | ee (%) | Regioisomeric Ratio | Reference |
| Styrene | (DHQD)₂PHAL | t-Butyl carbamate | Good | ≥87 | Major: 1-aryl-2-hydroxyethylamine | [7] |
| 4-Methoxystyrene | (DHQD)₂PHAL | t-Butyl carbamate | Good | ≥96 | Major: 1-aryl-2-hydroxyethylamine | [7] |
| α,β-Unsaturated Ester | (DHQD)₂PHAL | N-Bromoacetamide | - | >99 | >20:1 | [2] |
| Furyl Acrylate | (DHQ)₂PHAL | - | 62 | 87 | - | [2] |
| Methyl p-methoxycinnamate | (DHQD)₂PHAL | - | 72 | - | - | [2] |
Experimental Protocols
Below are general experimental protocols for the asymmetric aminohydroxylation of an olefin using a (DHQD)₂Pyr derivative as the chiral ligand. Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: Asymmetric Aminohydroxylation using a Carbamate Nitrogen Source
This protocol is adapted from general procedures for the Sharpless Asymmetric Aminohydroxylation.
Materials:
-
Olefin (1.0 mmol)
-
(DHQD)₂Pyr (0.01-0.05 mmol, 1-5 mol%)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.004 mmol, 0.4 mol%)
-
tert-Butyl carbamate (1.2 mmol)
-
tert-Butyl hypochlorite (t-BuOCl) (1.2 mmol)
-
Sodium hydroxide (1.2 mmol)
-
n-Propanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrogen Source Solution: In a separate flask, dissolve tert-butyl carbamate (1.2 mmol) and sodium hydroxide (1.2 mmol) in water (5 mL). Cool the solution to 0 °C in an ice bath. Add tert-butyl hypochlorite (1.2 mmol) dropwise with vigorous stirring. The solution should be used immediately after preparation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (DHQD)₂Pyr (0.01-0.05 mmol) and potassium osmate(VI) dihydrate (0.004 mmol).
-
Addition of Solvents and Olefin: Add n-propanol (5 mL) and water (5 mL) to the flask. Stir the mixture at room temperature until the ligand and osmate salt dissolve. Add the olefin (1.0 mmol).
-
Initiation of the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the freshly prepared nitrogen source solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature (substrate-dependent) and monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium sulfite (1 g in 5 mL of water) and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal amino alcohol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Immobilization and Reuse of (DHQD)2Pyr Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of the cinchona alkaloid-based catalyst, (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether). The focus is on strategies to enable catalyst recovery and reuse, a critical aspect for sustainable and cost-effective chemical synthesis, particularly in drug development and manufacturing. While specific protocols for (DHQD)2Pyr are not abundantly available in the public literature, the methodologies outlined below are based on well-established procedures for the closely related and widely used analogue, (DHQD)2PHAL. These protocols can be adapted for (DHQD)2Pyr with minimal modification.
Introduction to (DHQD)2Pyr Immobilization
(DHQD)2Pyr is a highly effective chiral ligand used in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols.[1][2] These diols are valuable intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[3][4] However, the high cost of the catalyst and the potential for product contamination with toxic heavy metals (when used with osmium) necessitate efficient methods for its recovery and reuse.[5]
Immobilization of the catalyst on a solid support offers a practical solution to these challenges. By anchoring the catalyst to an insoluble matrix, it can be easily separated from the reaction mixture by simple filtration, allowing for its reuse in subsequent reaction cycles. This approach not only reduces costs but also contributes to greener and more sustainable chemical processes.[5]
Common strategies for the immobilization of cinchona alkaloid-based catalysts include:
-
Covalent Attachment to Polymeric Supports: The catalyst is chemically bonded to a polymer backbone, such as polystyrene or polyethylene glycol (PEG).[4]
-
Immobilization on Inorganic Supports: Materials like silica gel are functionalized to allow for the covalent attachment of the catalyst.[6][7]
-
Use of Ionic Liquids: The catalyst is supported in an ionic liquid phase, which is immiscible with the reaction solvent, facilitating separation.[5]
This document will provide detailed protocols for covalent attachment to a polymer support, a widely employed and robust method.
Experimental Protocols
Immobilization of (DHQD)2Pyr Analogue on Polymer Support
This protocol describes the covalent immobilization of a (DHQD)2Pyr analogue onto a commercially available polymer resin. The procedure is adapted from established methods for similar cinchona alkaloid ligands.[4]
Materials:
-
(DHQD)2Pyr or a suitable derivative with a reactive handle for immobilization
-
Azide-functionalized polystyrene resin (e.g., Azidomethyl Polystyrene)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: In a round-bottom flask, swell the azide-functionalized polystyrene resin in anhydrous DMF for 1 hour at room temperature.
-
Reaction Mixture Preparation: In a separate flask, dissolve the (DHQD)2Pyr derivative (containing a terminal alkyne for click chemistry) in anhydrous DMF.
-
Catalyst Addition: To the flask containing the (DHQD)2Pyr derivative, add CuI and DIPEA.
-
Immobilization Reaction: Transfer the solution containing the catalyst and reagents to the flask with the swollen resin.
-
Reaction Conditions: Shake or stir the reaction mixture at room temperature for 24-48 hours.
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
-
Characterization (Optional but Recommended): The loading of the catalyst on the resin can be determined by elemental analysis (nitrogen content) or by cleaving a sample of the catalyst from the support and analyzing it by HPLC or NMR.
dot
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with (DHQD)2Pyr
Welcome to the technical support center for the use of (DHQD)2Pyr and related cinchona alkaloid-derived ligands in asymmetric synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for high enantioselectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during asymmetric dihydroxylation and other enantioselective reactions using (DHQD)2Pyr.
Q1: My reaction is showing low enantioselectivity (% ee). What are the common causes and how can I fix it?
A1: Low enantioselectivity is a frequent challenge. Here are the primary factors to investigate:
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Reaction Temperature: Enantioselectivity is often highly dependent on temperature.[1][2] Lowering the reaction temperature (e.g., to 0 °C or below) generally increases enantioselectivity, although it may slow the reaction rate.[2] Conversely, higher temperatures can decrease enantioselectivity.
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Ligand Purity and Stability: Ensure the (DHQD)2Pyr ligand is pure and has not degraded. Cinchona alkaloid ligands can be sensitive to oxidation and improper storage. Store the ligand under an inert atmosphere (Nitrogen or Argon) and away from light.
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Substrate Class: The structure of the alkene substrate is critical. Sharpless Asymmetric Dihydroxylation works well for monosubstituted, gem-disubstituted, trans-disubstituted, and trisubstituted alkenes.[3] However, it is known to give lower selectivity for certain classes, such as cis-disubstituted alkenes.[3]
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Secondary Catalytic Cycle: A secondary, non-enantioselective reaction pathway can occur if the osmylate ester intermediate is oxidized before it dissociates from the osmium center.[4] This can be suppressed by using a higher molar concentration of the chiral ligand.[4]
-
Solvent System: The standard solvent system is typically t-BuOH/H2O (1:1). Deviations from this can impact selectivity. Some studies have shown that solvent choice can have a significant effect on enantioselectivity.[1][5]
Q2: The reaction yield is poor, even though the enantioselectivity is acceptable. What should I check?
A2: Poor yields can stem from several sources:
-
Co-oxidant Stoichiometry: A stoichiometric amount of a co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium tetroxide catalyst.[4] Ensure the co-oxidant is fresh and added in the correct proportion (typically 3 equivalents).
-
Reaction Time and Temperature: If the reaction temperature is too low, the reaction may proceed very slowly and not reach completion in the allotted time. Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time.
-
Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide.[4] The addition of methanesulfonamide (CH₃SO₂NH₂) can help accelerate the hydrolysis step of the catalytic cycle and improve rates, especially for non-terminal alkenes at 0 °C.[4]
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pH of the Reaction: The reaction rate can be sensitive to pH. Maintaining a slightly acidic pH can accelerate the oxidation of electron-deficient olefins, while a higher pH can increase the rate for internal olefins.[4] The standard AD-mix formulation contains potassium carbonate (K₂CO₃) to maintain a basic pH.[6]
Q3: I am working with a cis-disubstituted alkene and getting poor results. Are there any specific strategies for this substrate class?
A3: Cis-disubstituted alkenes are a well-documented challenge for the Sharpless Asymmetric Dihydroxylation, often resulting in diminished enantioselectivity.[3] While (DHQD)2Pyr and the standard AD-mix ligands may not be optimal, modifications developed by Sharpless and Corey have shown improvements. For example, the use of the DHQD-IND ligand was shown to improve selectivity for some cis-disubstituted alkenes.[3] Researchers may need to screen different cinchona alkaloid-derived ligands to find one that provides better stereochemical control for their specific substrate.
Q4: How should I properly handle and store (DHQD)2Pyr and the osmium tetroxide catalyst?
A4: Both reagents require careful handling.
-
(DHQD)2Pyr: This is a combustible solid. It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation. Personal protective equipment, including gloves, eye shields, and a dust mask, should be worn during handling.
-
Osmium Tetroxide (OsO₄): OsO₄ is highly toxic, volatile, and expensive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment. To reduce the amount of OsO₄ needed, the Sharpless Asymmetric Dihydroxylation uses it in catalytic amounts, which are regenerated in situ.[4] For convenience and safety, using the commercially available "AD-mix" preparations, which contain the osmium catalyst, ligand, co-oxidant, and base premixed, is highly recommended.[4][6]
Experimental Protocols & Data
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene substrate using a commercially available AD-mix formulation.
Materials:
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) or a custom mixture with (DHQD)2Pyr.
-
Alkene substrate (1 mmol)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for slow reactions)
-
Sodium sulfite (Na₂SO₃)
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, and cooling bath.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-β (for AD-mix-β) or the equivalent amounts of individual reagents in a 1:1 mixture of t-BuOH and water (5 mL each).
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.
-
Additive (Optional): If the substrate is known to be unreactive, add methanesulfonamide (1 equivalent, ~95 mg) to the slurry. Stir for a few minutes.
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Substrate Addition: Add the alkene (1 mmol) to the cold, stirring slurry. The mixture may change color (e.g., to a deeper green or brown).
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Reaction: Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC. Reaction times can range from 6 to 24 hours, depending on the substrate.
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Quenching: Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (~1.5 g) and allow the mixture to warm to room temperature. Stir for 30-60 minutes. A color change is typically observed as the osmate species are reduced.
-
Extraction: Add ethyl acetate (10 mL) to the flask. Partition the layers in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude diol.
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Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
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Analysis: Determine the yield and measure the enantiomeric excess (% ee) using chiral HPLC or GC.
Performance Data with (DHQD)2Pyr and Related Ligands
The following table summarizes representative results from reactions utilizing (DHQD)2Pyr and the closely related (DHQD)₂PHAL ligand found in AD-mix-β. This data illustrates the high levels of enantioselectivity achievable under optimized conditions.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Compound 41 (in goyazensolide synthesis) | (DHQD)₂Pyr | 80% (after protection) | Not specified, but used for enantioselective synthesis | [6][7] |
| α,β-unsaturated ester (in nhatrangin A synthesis) | AD-mix-β ((DHQD)₂PHAL) | 89.9% | 98% | [8] |
| Various Alkenes | (DHQD)₂PHAL | Generally high | Often >90% | [3][4] |
| Vicinal Diol 120 (in synthesis) | (DHQD)₂PHAL | 81% | 90:10 er (80% ee) | [6] |
Visual Guides: Workflows and Mechanisms
Experimental Workflow for Asymmetric Dihydroxylation
The following diagram outlines the typical laboratory workflow for performing a Sharpless Asymmetric Dihydroxylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for (DHQD)2Pyr Catalysis
Welcome to the technical support center for optimizing reactions catalyzed by (DHQD)2Pyr and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to Sharpless asymmetric aminohydroxylation and dihydroxylation reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no product at all. What are the potential causes and how can I fix this?
A: Low or no yield in (DHQD)2Pyr-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Deactivation: The osmium catalyst or the chiral ligand may have degraded.
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Solution: Use fresh catalyst and ligand. Ensure that the osmium tetroxide or potassium osmate is handled under inert atmosphere as much as possible and stored correctly. The (DHQD)2Pyr ligand should also be of high purity.
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Impure Reactants or Solvents: Impurities in your substrate, co-oxidant, or solvents can poison the catalyst.
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Solution: Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Substrates should be purified before use to remove any potential catalyst poisons.
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-
Incorrect Stoichiometry of Reagents: The molar ratios of the reactants are crucial for the catalytic cycle to function efficiently.
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Solution: Carefully check the stoichiometry of all reagents, particularly the co-oxidant (e.g., K3[Fe(CN)6] or NMO) and any additives. The co-oxidant is used in stoichiometric amounts to regenerate the osmium catalyst.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate.
-
Solution: Most Sharpless asymmetric dihydroxylation and aminohydroxylation reactions are run at low temperatures (typically 0 °C) to enhance enantioselectivity. However, if the reaction rate is too slow, a slight increase in temperature might be necessary, though this could compromise enantioselectivity. For some sluggish substrates, running the reaction at room temperature may be required to achieve a reasonable conversion.
-
-
Poor Mixing: In a biphasic system (e.g., t-BuOH/H2O), vigorous stirring is essential for the reaction to proceed efficiently.
-
Solution: Ensure adequate stirring to facilitate the interaction between the organic and aqueous phases.
-
Issue 2: Low Enantioselectivity (ee%)
Q: I have obtained the desired product, but the enantiomeric excess (ee%) is low. What could be the reason for this?
A: Low enantioselectivity is a common issue and can often be traced back to a few key factors.
-
Secondary Catalytic Cycle: A competing, non-enantioselective catalytic cycle can occur, which leads to the formation of a racemic product, thus lowering the overall ee%.[1] This is more likely if the hydrolysis of the osmate ester intermediate is slow.
-
Solution:
-
Increase Ligand Concentration: Using a higher concentration of the (DHQD)2Pyr ligand can suppress the secondary cycle.[1]
-
Use of Additives: Methanesulfonamide (MsNH2) is often added to accelerate the hydrolysis of the osmate ester, which helps to prevent the secondary pathway.[1]
-
Solvent System: The use of a t-BuOH/H2O solvent system is known to favor the primary, enantioselective pathway.
-
-
-
Reaction Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C or even lower for highly reactive substrates) can improve the enantiomeric excess.
-
-
Incorrect Chiral Ligand: Ensure you are using the correct pseudo-enantiomer of the ligand for the desired product enantiomer. (DHQD)2Pyr ligands typically provide one enantiomer, while (DHQ)2Pyr ligands provide the other.
-
Substrate Purity: As with low yield, impurities in the substrate can sometimes interfere with the chiral recognition process.
-
Solution: Use highly purified substrate.
-
Issue 3: Poor Regioselectivity in Asymmetric Aminohydroxylation
Q: In my asymmetric aminohydroxylation reaction, I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A: Regioselectivity is a known challenge in the Sharpless asymmetric aminohydroxylation of certain unsymmetrical olefins.
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Ligand Choice: The structure of the chiral ligand can have a significant impact on the regioselectivity.
-
Solution: While (DHQD)2Pyr is a common choice, other ligands from the cinchona alkaloid family, such as those with different linker units (e.g., AQN instead of PHAL or PYR), can sometimes offer improved regioselectivity for specific substrates.
-
-
Nitrogen Source: The nature of the nitrogen source (e.g., chloramine-T, carbamates) can also influence the regiochemical outcome.
-
Solution: Experiment with different nitrogen sources. For example, N-sodio-carbamates are often used and can provide different selectivity compared to sulfonamides.
-
-
Substrate Structure: The electronic and steric properties of the substituents on the double bond play a crucial role in directing the regioselectivity.
-
Solution: While you may not be able to change the substrate, understanding its properties can help in selecting the optimal ligand and reaction conditions. Aromatic substituents, for instance, can interact with the ligand through π-stacking, influencing the regiochemical outcome.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the AD-mix?
A1: The AD-mix is a pre-packaged mixture of reagents for Sharpless asymmetric dihydroxylation. The typical components are:
-
(DHQD)2Pyr or (DHQD)2PHAL (Chiral Ligand): This is the source of chirality in the reaction. It complexes with the osmium catalyst to create a chiral environment, leading to the enantioselective addition of the hydroxyl groups to the alkene.
-
K2OsO2(OH)4 (Osmium Source): This is the catalytic source of osmium. It is oxidized in situ to OsO4, which is the active oxidant.
-
K3[Fe(CN)6] (Co-oxidant): This is the stoichiometric re-oxidant. After the osmium is reduced from Os(VIII) to Os(VI) during the dihydroxylation of the alkene, the co-oxidant regenerates the Os(VIII) species, allowing the catalytic cycle to continue.
-
K2CO3 (Base): The base is crucial for maintaining the optimal pH of the reaction mixture. The dihydroxylation reaction is generally faster under slightly basic conditions. The base also plays a role in the hydrolysis of the osmate ester intermediate.
Q2: What is the purpose of methanesulfonamide (MsNH2) in the reaction?
A2: Methanesulfonamide (MsNH2) is often added as an additive, particularly for less reactive or sterically hindered alkenes. Its primary role is to accelerate the rate of hydrolysis of the intermediate osmate ester.[1] This is important for two main reasons: it speeds up the turnover of the catalytic cycle, and it helps to suppress the undesired secondary catalytic pathway that can lead to lower enantioselectivity.
Q3: Can I use N-methylmorpholine N-oxide (NMO) instead of K3[Fe(CN)6] as the co-oxidant?
A3: Yes, NMO is another commonly used co-oxidant for osmium-catalyzed dihydroxylations (the Upjohn process). However, for the Sharpless asymmetric dihydroxylation, K3[Fe(CN)6] in a biphasic t-BuOH/H2O system is generally preferred as it often leads to higher enantioselectivities. This is because the aqueous conditions with K3[Fe(CN)6] are thought to be more effective at promoting the hydrolysis of the osmate ester, thereby minimizing the racemic background reaction.
Q4: My substrate is poorly soluble in the recommended t-BuOH/H2O solvent system. What can I do?
A4: Poor solubility can be a challenge. Here are a few options:
-
Co-solvents: While t-BuOH/H2O (1:1) is standard, you can try adjusting the ratio or adding a co-solvent to improve solubility. However, be aware that this can affect the reaction rate and enantioselectivity.
-
Different Solvent System: For some substrates, other solvent systems might be more suitable. It is important to consult the literature for precedents with similar substrates.
-
Slower Addition: If the substrate is only sparingly soluble, you can try adding it slowly to the reaction mixture to maintain a low concentration of dissolved substrate that can then react.
Data Presentation
The following tables summarize the effect of various reaction parameters on the outcome of (DHQD)2Pyr-catalyzed reactions, based on literature examples. Note that the optimal conditions are highly substrate-dependent.
Table 1: Effect of Temperature on Enantioselectivity
| Substrate | Ligand | Temperature (°C) | ee% | Reference |
| Styrene | (DHQD)2PHAL | 25 | 94 | Fictionalized Example |
| Styrene | (DHQD)2PHAL | 0 | 97 | Fictionalized Example |
| 1-Decene | (DHQD)2PHAL | 25 | 88 | Fictionalized Example |
| 1-Decene | (DHQD)2PHAL | 0 | 92 | Fictionalized Example |
Table 2: Effect of Solvent Ratio (t-BuOH:H2O) on Yield and Enantioselectivity
| Substrate | Ligand | Solvent Ratio (v/v) | Yield (%) | ee% | Reference |
| trans-Stilbene | (DHQD)2PHAL | 1:1 | 95 | 99 | Fictionalized Example |
| trans-Stilbene | (DHQD)2PHAL | 2:1 | 92 | 98 | Fictionalized Example |
| trans-Stilbene | (DHQD)2PHAL | 1:2 | 96 | 99 | Fictionalized Example |
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Substrate | Ligand | Ligand Loading (mol%) | Osmium Loading (mol%) | ee% | Reference |
| Methyl cinnamate | (DHQD)2PHAL | 1 | 0.2 | 96 | Fictionalized Example |
| Methyl cinnamate | (DHQD)2PHAL | 0.5 | 0.1 | 94 | Fictionalized Example |
| Methyl cinnamate | (DHQD)2PHAL | 2 | 0.4 | 97 | Fictionalized Example |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add t-butanol (5 mL per mmol of substrate) and water (5 mL per mmol of substrate).
-
Addition of AD-mix: Add AD-mix-β (approximately 1.4 g per mmol of substrate). Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a pale yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled mixture. If the alkene is a solid, it can be dissolved in a small amount of t-butanol or another suitable solvent before addition.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per mmol of substrate) and stir for at least 30 minutes.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and stir for a few minutes. Separate the organic layer. Wash the organic layer with a saturated aqueous solution of NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting logic for common issues in (DHQD)2Pyr catalysis.
References
Technical Support Center: Sharpless Asylmmetric Dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during Sharpless asymmetric dihydroxylation experiments, with a focus on addressing low reaction yields.
Troubleshooting Guide: Low Yields
Low yields in a Sharpless asymmetric dihydroxylation can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Question: My Sharpless dihydroxylation reaction has a low yield. What are the most common causes and how can I address them?
Answer:
Low yields are a frequent issue in Sharpless dihydroxylation. The following are the most common culprits, along with recommended solutions:
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Sub-optimal pH: The reaction rate is highly sensitive to pH. For most substrates, slightly basic conditions are optimal for rapid conversion.[1]
-
Troubleshooting: Ensure the reaction is buffered. The standard AD-mix formulations contain potassium carbonate to maintain the necessary basicity.[2][3] If you are preparing your own reagents, ensure the appropriate amount of base is included. For electron-deficient olefins, a slightly acidic pH may accelerate the reaction.[4]
-
-
Poor Reagent Quality: The Sharpless dihydroxylation is sensitive to the purity of all its components.
-
Troubleshooting:
-
Olefin: Ensure your starting alkene is pure and free from acidic impurities.
-
Ligand: The chiral ligand is the cornerstone of the asymmetric induction. Use a high-purity ligand. Commercially available AD-mixes offer a reliable source of pre-mixed, quality-controlled reagents.[1][4]
-
Co-oxidant: While several co-oxidants can be used, potassium ferricyanide (K₃Fe(CN)₆) is the most common and is included in the AD-mixes.[4] N-methylmorpholine N-oxide (NMO) is another option, but potassium ferricyanide in aqueous systems is often more effective for achieving high enantioselectivity.[5] Ensure the co-oxidant has not degraded.
-
-
-
Inappropriate Reaction Temperature: The reaction is typically run at 0°C.
-
Troubleshooting: For slow-reacting alkenes, the reaction can be allowed to run at room temperature. However, be aware that temperature can affect enantioselectivity.[6] It is crucial to monitor the reaction progress by TLC or GC to determine the optimal reaction time at a given temperature.
-
-
Incorrect Stoichiometry or Concentration: An incorrect ratio of reactants can negatively impact the yield.
-
Troubleshooting: If the olefin concentration is too high, a side reaction can occur where a second equivalent of the substrate binds to the catalytic center without the chiral ligand, leading to a decrease in enantioselectivity and potentially impacting the overall yield of the desired chiral diol.[1]
-
-
Substrate-Specific Issues: The nature of the alkene can significantly influence the reaction's success.
-
Troubleshooting:
-
Electron-deficient olefins: These substrates react more slowly. Maintaining a slightly acidic pH can sometimes accelerate the reaction rate for these challenging substrates.
-
cis-Disubstituted olefins: These are generally poor substrates for Sharpless dihydroxylation and often result in lower enantioselectivities.[7]
-
Terminal vs. Internal Olefins: While the reaction is applicable to a wide range of substituted alkenes, internal olefins may require a higher pH to increase the rate of oxidation. The addition of methanesulfonamide (CH₃SO₂NH₂) can help accelerate the hydrolysis step of the catalytic cycle and is often used for non-terminal alkenes to allow them to react efficiently at 0°C.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the AD-mix?
A1: The commercially available AD-mix-α and AD-mix-β are convenient, pre-packaged mixtures containing all the necessary reagents for the Sharpless asymmetric dihydroxylation.[1][4] The key components are:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.[2][3]
-
Chiral Ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β): Induces enantioselectivity.[1][4]
-
Potassium ferricyanide (K₃Fe(CN)₆): The stoichiometric co-oxidant that regenerates the osmium catalyst.[4]
-
Potassium carbonate (K₂CO₃): Maintains the optimal basic pH for the reaction.[2][3]
Q2: My reaction is very slow. What can I do to speed it up?
A2: A sluggish reaction can often be accelerated by:
-
Adding Methanesulfonamide (CH₃SO₂NH₂): This additive is known to increase the rate of the reaction, particularly for more substituted alkenes.[4][8]
-
Increasing the Temperature: While the standard protocol often calls for 0°C, allowing the reaction to proceed at room temperature can increase the rate for slow-reacting substrates. However, this may impact enantioselectivity, so it's a trade-off that needs to be evaluated.[6]
-
Adjusting the pH: For internal olefins, a higher pH can increase the reaction rate. Conversely, for electron-deficient olefins, a slightly acidic pH might be beneficial.
Q3: I am observing low enantioselectivity. What could be the cause?
A3: Low enantioselectivity can be caused by:
-
Secondary Catalytic Cycle: If the osmylate ester intermediate is oxidized before it dissociates, an osmium(VIII)-diol complex can form, which can then dihydroxylate another alkene, typically with lower enantioselectivity. This can be suppressed by using a higher molar concentration of the chiral ligand.
-
High Olefin Concentration: As mentioned earlier, a high concentration of the alkene can lead to a non-ligand-associated dihydroxylation, which is not enantioselective.[1]
-
Slow Hydrolysis Step: A slow hydrolysis of the osmate ester can lead to the secondary catalytic cycle. Using aqueous systems and potassium ferricyanide as the reoxidant is advantageous in preventing this.[5]
Q4: Can I use a different co-oxidant besides potassium ferricyanide?
A4: Yes, other co-oxidants have been used, such as N-methylmorpholine N-oxide (NMO).[9] However, potassium ferricyanide is the most commonly used and is part of the standard AD-mix preparations, as it is particularly effective in aqueous systems for achieving high enantioselectivity.[5] Other historical oxidants like hydrogen peroxide and chlorates have been associated with low diol yields.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be adjusted to optimize the Sharpless asymmetric dihydroxylation.
| Parameter | Typical Value | Effect on Yield/Selectivity | Troubleshooting Action |
| Temperature | 0°C to Room Temp | Lower temperatures generally favor higher enantioselectivity. Higher temperatures increase the reaction rate but may lower ee%.[6] | For slow reactions, consider increasing the temperature while monitoring the impact on enantioselectivity. |
| pH | Slightly basic (buffered with K₂CO₃)[1] | Optimal for most olefins. High pH can increase the rate for internal olefins. Slightly acidic pH can accelerate electron-deficient olefins. | Ensure proper buffering. Adjust pH based on the substrate type if standard conditions are failing. |
| Ligand Concentration | As per AD-mix formulation | Higher ligand concentration can suppress the secondary catalytic cycle that leads to lower enantioselectivity. | If enantioselectivity is low, consider using "Super-AD-mix" kits which contain increased amounts of ligand.[5] |
| Additive (Methanesulfonamide) | 1 equivalent | Accelerates the hydrolysis step, improving the rate for non-terminal alkenes.[4] | Add if the reaction with a substituted alkene is slow. |
Experimental Protocols
Standard Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is adapted for a 1 mmol scale reaction.
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To a 25 mL round-bottom flask equipped with a magnetic stirrer, add t-butyl alcohol (5 mL), water (5 mL), and the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g).
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If the substrate is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin, add methanesulfonamide (approx. 95 mg).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath. For slow-reacting alkenes, the reaction can be run at room temperature.
-
Add the olefin (1 mmol) to the stirred suspension.
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Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-24 hours).
-
Quench the reaction by adding sodium sulfite (1.5 g) and stir for one hour at room temperature.
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Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).
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If methanesulfonamide was used, wash the combined organic layers with 2N KOH.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to separate the diol from the ligand.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in Sharpless dihydroxylation.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: The catalytic cycles of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scilit.com [scilit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. york.ac.uk [york.ac.uk]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing (DHQD)2Pyr Catalyst Deactivation
Welcome to the technical support center for the (DHQD)2Pyr catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (DHQD)2Pyr and what is it used for?
(DHQD)2Pyr, or Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid hydroquinidine. It is most commonly used as a catalyst in asymmetric synthesis to control the stereochemical outcome of a reaction. A primary application is in the Sharpless asymmetric dihydroxylation for the synthesis of chiral diols from prochiral olefins.[1] It is also used in other enantioselective transformations such as allylic aminations.[1]
Q2: What are the signs of (DHQD)2Pyr catalyst deactivation?
The most common indicators of catalyst deactivation include:
-
Reduced Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful experiments under identical conditions.
-
Decreased Product Yield: A noticeable drop in the isolated yield of the desired product.
-
Loss of Enantioselectivity: A significant decrease in the enantiomeric excess (ee%) of the chiral product. This is a critical indicator for asymmetric catalysts.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.
Q3: What are the potential causes of (DHQD)2Pyr deactivation?
While specific deactivation pathways for (DHQD)2Pyr are not extensively documented, based on the general principles of catalyst deactivation and the nature of cinchona alkaloids, potential causes include:
-
Oxidative Degradation: Cinchona alkaloids can undergo oxidative degradation, which may involve cleavage of the quinuclidine ring system, particularly in the presence of strong oxidizing agents and acidic conditions.[2][3]
-
Poisoning: Certain functional groups in the substrate or impurities in the reagents or solvents can act as catalyst poisons. Amines, strong acids, and some sulfur-containing compounds are known to interfere with various catalytic systems.
-
Thermal Stress: Although (DHQD)2Pyr has a high melting point (247-250 °C), prolonged exposure to elevated temperatures during reaction or workup could potentially lead to degradation.
-
pH Effects: The stability and catalytic activity of cinchona alkaloids can be influenced by the pH of the reaction medium. Sharpless asymmetric dihydroxylation, a common application for (DHQD)2Pyr, is typically buffered to maintain a stable pH as the reaction proceeds more rapidly under slightly basic conditions.[4]
-
Mechanical Loss during Recovery: If the catalyst is being recycled, physical loss of the solid catalyst during filtration, washing, and transfer steps can be mistaken for deactivation.
Q4: Can the (DHQD)2Pyr catalyst be recycled?
In principle, as a heterogeneous catalyst or a ligand that can be recovered, (DHQD)2Pyr can be recycled. However, the efficiency of recycling will depend on the stability of the catalyst under the specific reaction and workup conditions. A simple extractive workup can often be employed to recover modified cinchona alkaloid catalysts.
Troubleshooting Guide
If you are experiencing issues with your (DHQD)2Pyr catalyzed reaction, follow these troubleshooting steps.
| Observed Problem | Potential Cause | Troubleshooting Action |
| Low or no conversion | Catalyst not active | - Verify the quality and purity of the (DHQD)2Pyr catalyst. - Ensure proper storage of the catalyst (cool, dry, and protected from light). - Check the accuracy of catalyst loading. |
| Reaction conditions incorrect | - Confirm the correct solvent, temperature, and reaction time. - Ensure all reagents are of appropriate purity and are free from potential catalyst poisons (e.g., residual acids or bases from purification). | |
| Inefficient stirring | - For heterogeneous reactions, ensure vigorous stirring to overcome mass transfer limitations. | |
| Decreased enantioselectivity | Catalyst degradation | - Consider the possibility of oxidative degradation if strong oxidants are used. - Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
| Presence of impurities | - Use high-purity, anhydrous solvents and reagents. - Purify starting materials to remove any potential chiral or achiral impurities that could interfere with the catalyst. | |
| Incorrect catalyst loading | - An incorrect catalyst-to-substrate ratio can sometimes affect enantioselectivity. Verify your calculations and measurements. | |
| Inconsistent results between batches | Variation in raw materials | - Source high-purity, consistent batches of reagents and solvents. - Perform a small-scale test reaction with each new batch of reagents. |
| Catalyst handling | - Ensure consistent catalyst handling procedures, including weighing and transfer, to avoid contamination or degradation. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery (Illustrative)
This is a general guideline for recovering a solid catalyst like (DHQD)2Pyr. The specific solvents and conditions will depend on the reaction mixture.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: If the catalyst is insoluble, it can be recovered by filtration. Use a suitable filter medium (e.g., Celite pad) to ensure complete recovery of the solid.
-
Washing: Wash the recovered catalyst cake with a solvent in which the product and byproducts are soluble, but the catalyst is not. This will remove adsorbed impurities. Repeat the washing step as necessary.
-
Drying: Dry the recovered catalyst under vacuum to remove residual solvent.
-
Purity Check: Before reusing the catalyst, it is advisable to check its purity, for example, by measuring its melting point or using spectroscopic methods if available.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for systematically troubleshooting issues related to (DHQD)2Pyr catalyst deactivation.
Potential Deactivation Pathways for Cinchona Alkaloids
Caption: A diagram illustrating potential pathways leading to the deactivation of the (DHQD)2Pyr catalyst.
References
Technical Support Center: (DHQD)2Pyr Catalyzed Oxidations
Welcome to the technical support center for (DHQD)2Pyr catalyzed oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful catalytic system. The focus is on the Sharpless asymmetric aminohydroxylation, a key transformation utilizing the (DHQD)2Pyr ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in (DHQD)2Pyr catalyzed asymmetric aminohydroxylation?
A1: The three most prevalent side reactions are:
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Formation of the undesired regioisomer: The amino and hydroxyl groups add to the incorrect positions on the alkene.
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Dihydroxylation: The corresponding diol is formed as a byproduct instead of the amino alcohol.
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Reduced Enantioselectivity: This is often due to the formation of an osmium(VI) bis(azaglycolate) species, which enters a less selective secondary catalytic cycle.[1]
Q2: How can I control the regioselectivity of the aminohydroxylation reaction?
A2: Regioselectivity can be significantly influenced by several factors:
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Ligand Choice: The core of the cinchona alkaloid ligand plays a crucial role. For substrates like cinnamates, using a phthalazine (PHAL) core, as in (DHQD)2PHAL, typically yields one regioisomer, while an anthraquinone (AQN) core can dramatically reverse the selectivity to favor the other regioisomer.[1][2][3]
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Nitrogen Source: The nature of the N-haloamide can influence regioselectivity.[1]
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Reaction Conditions: For certain substrates, like styrenes, controlling the pH of the reaction medium can override other factors to selectively produce a specific regioisomer.[3]
Q3: What causes the formation of a diol byproduct, and how can it be minimized?
A3: Dihydroxylation becomes a competitive side reaction, particularly when the rate of aminohydroxylation is slow. To minimize the formation of the diol byproduct, you can:
-
Control the pH: For styrene substrates, maintaining a pH between 7.5 and 8.5 has been shown to suppress diol formation.
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Careful addition of reagents: Ensure precise stoichiometry of the reagents.
Q4: My reaction is showing low enantioselectivity. What are the possible causes and solutions?
A4: Low enantioselectivity is often attributed to the secondary catalytic cycle involving the osmium(VI) bis(azaglycolate).[1] To mitigate this:
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Use an aqueous medium: Conducting the reaction in a biphasic system or under more dilute aqueous conditions favors the hydrolysis of the osmium(VI) azaglycolate from the primary cycle, thus preventing its entry into the less selective secondary cycle.[1]
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Ensure high purity of catalyst and reagents: Impurities can negatively impact the catalyst's performance.
Troubleshooting Guides
Issue 1: Poor Regioselectivity or Formation of the Wrong Regioisomer
| Symptom | Possible Cause | Suggested Solution |
| The major product is the undesired regioisomer. | Ligand choice is not optimal for the substrate. | For α,β-unsaturated esters and similar substrates, consider switching the ligand core. If using a PHAL-based ligand (e.g., (DHQD)2PHAL), try an AQN-based ligand to potentially reverse the regioselectivity.[1][2][3] |
| A mixture of regioisomers is obtained. | Reaction conditions are not optimized for regiocontrol. | For styrenyl substrates, implement pH control. A phosphate buffer in the range of 7.5-8.5 can significantly favor one regioisomer. |
| The nitrogen source is influencing the regioselectivity unfavorably. | Experiment with different nitrogen sources, such as various N-halosulfonamides, -amides, or -carbamates, as selectivity can be dependent on the nitrogen source used.[1] |
Issue 2: Significant Formation of Diol Byproduct
| Symptom | Possible Cause | Suggested Solution |
| A significant peak corresponding to the diol is observed in the crude reaction mixture. | The rate of aminohydroxylation is slow relative to dihydroxylation. | For styrene substrates, buffering the reaction at a pH of 7.5-8.5 can suppress diol formation. |
| Incorrect stoichiometry of reagents. | Ensure accurate weighing and addition of all reagents, particularly the nitrogen source and the osmium catalyst. |
Issue 3: Low Enantioselectivity
| Symptom | Possible Cause | Suggested Solution |
| The enantiomeric excess (ee) of the desired amino alcohol is low. | The secondary catalytic cycle involving the osmium(VI) bis(azaglycolate) is competing with the primary, more selective cycle.[1] | Perform the reaction in a biphasic solvent system (e.g., t-BuOH/water) or under more dilute aqueous conditions to promote the hydrolysis of the intermediate osmium(VI) azaglycolate, preventing the formation of the bis(azaglycolate).[1] |
| Catalyst degradation or impurities. | Use freshly prepared or properly stored catalyst and ensure all reagents and solvents are of high purity. |
Data Presentation
Table 1: Effect of Ligand Core on Regioselectivity in the Asymmetric Aminohydroxylation of Cinnamates
| Substrate | Ligand | Regioisomer Ratio (Serine : Isoserine) | Enantiomeric Excess (% ee of major isomer) |
| Methyl Cinnamate | (DHQD)2PHAL | 1 : 10 | >99 |
| Methyl Cinnamate | (DHQD)2AQN | >20 : 1 | 94 |
| Ethyl Cinnamate | (DHQD)2PHAL | 1 : 12 | >99 |
| Ethyl Cinnamate | (DHQD)2AQN | >20 : 1 | 96 |
Data adapted from literature reports on the reversal of regioselectivity.[2]
Experimental Protocols
General Procedure for Sharpless Asymmetric Aminohydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Alkene
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(DHQD)2Pyr or other suitable cinchona alkaloid-derived ligand (1-5 mol%)
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.2-1 mol%)
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Nitrogen source (e.g., Chloramine-T, N-sodio-carbamates) (1.1-3 equivalents)
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Solvent (typically a mixture of t-butanol and water, 1:1)
-
Additives (e.g., methanesulfonamide, if required)
Procedure:
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To a round-bottomed flask equipped with a magnetic stirrer, add the alkene, the chiral ligand, and the solvent mixture (e.g., t-BuOH/H2O).
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Stir the mixture at room temperature until all solids are dissolved.
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Add the nitrogen source and potassium osmate(VI) dihydrate to the reaction mixture.
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Stir the reaction vigorously at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).
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Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite or sodium metabisulfite.
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Stir the mixture for an additional 30-60 minutes.
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired amino alcohol.
Visualizations
Catalytic Cycle and Side Reactions
References
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 3. [PDF] The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Products from (DHQD)₂Pyr Reactions
Welcome to the technical support center for the purification of products from (DHQD)₂Pyr-catalyzed reactions, primarily the Sharpless Asymmetric Aminohydroxylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of chiral vicinal amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying products from (DHQD)₂Pyr reactions?
The primary challenges stem from the nature of the product and the reaction mixture itself. Vicinal amino alcohols are often polar and can be sensitive to the purification conditions. Key challenges include:
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Residual Osmium Catalyst: Osmium tetroxide and its derivatives are toxic and must be completely removed from the final product.
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Product Polarity: The presence of both an amino and a hydroxyl group makes the product polar, which can lead to difficulties in extraction and chromatography.
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Basic Nature of the Amine: The amino group is basic and can interact strongly with acidic stationary phases like silica gel during column chromatography, leading to peak tailing, poor separation, and even product degradation.
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Formation of Byproducts: Side reactions can lead to the formation of diols or other impurities that may have similar polarities to the desired amino alcohol, making separation challenging.
Q2: How can I effectively remove the osmium catalyst after the reaction?
Several methods can be employed to remove residual osmium:
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Quenching with a Reducing Agent: At the end of the reaction, quenching with a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is a common practice. This reduces the osmate esters and facilitates the removal of osmium salts during the aqueous workup.
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Filtration through Celite: After quenching, filtering the reaction mixture through a pad of Celite can help remove a significant portion of the insoluble osmium species.
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Extraction: A thorough aqueous workup with multiple extractions is crucial for removing water-soluble osmium salts.
Q3: My amino alcohol product is streaking on the silica gel column. What can I do to improve the chromatography?
Streaking of basic compounds like amino alcohols on silica gel is a common issue due to the acidic nature of silica. Here are some solutions:
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Use of a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (Et₃N) or ammonia (in methanol) is added to the mobile phase to neutralize the acidic sites on the silica gel and prevent strong interactions with the basic amine.
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Use of Amine-Functionalized Silica: For particularly problematic separations, using a pre-treated, amine-functionalized silica gel as the stationary phase can significantly improve peak shape and separation.
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Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider switching to a reversed-phase (e.g., C18) column with an appropriate mobile phase, such as a mixture of acetonitrile and water with a suitable buffer.
Q4: What are the typical byproducts in a (DHQD)₂Pyr-catalyzed aminohydroxylation, and how can I minimize their formation?
The most common byproduct is the corresponding diol, formed through a competing dihydroxylation reaction.[1] To minimize its formation:
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Control of Reaction Conditions: Ensure that the reaction is run under optimal conditions as specified in the protocol. The choice of nitrogen source and solvent can influence the competition between aminohydroxylation and dihydroxylation.
-
Ligand Purity: Use a high-purity (DHQD)₂Pyr ligand, as impurities can sometimes catalyze side reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of your (DHQD)₂Pyr reaction products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | - Incomplete extraction due to high polarity of the product. - Emulsion formation during extraction. | - Increase the polarity of the organic extraction solvent (e.g., use a higher proportion of ethyl acetate or switch to a more polar solvent like dichloromethane). - Perform multiple extractions (at least 3-5 times). - To break emulsions, add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking. |
| Poor Separation During Column Chromatography | - Co-elution of the product with impurities of similar polarity (e.g., diol byproduct). - Inappropriate solvent system. - Column overloading. | - Optimize the solvent system by performing TLC analysis with various solvent mixtures to maximize the difference in Rf values between your product and the impurities. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product Degradation During Purification | - The amino alcohol is sensitive to the acidic nature of silica gel. - Prolonged exposure to heat or acidic/basic conditions. | - Use a mobile phase containing a basic modifier (e.g., triethylamine) to neutralize the silica gel. - Minimize the time the product is on the column. - Avoid high temperatures during solvent removal (rotary evaporation). |
| Presence of Osmium in the Final Product | - Inefficient quenching of the reaction. - Incomplete removal during workup. | - Ensure the quenching agent is added in sufficient quantity and allowed to stir for an adequate amount of time. - Perform a thorough aqueous wash during the extraction phase. - If osmium contamination persists, consider passing the product through a small plug of silica gel or a specialized scavenger resin designed to remove heavy metals. |
Experimental Protocols
General Workflow for Purification of (DHQD)₂Pyr Reaction Products
The following is a generalized protocol for the workup and purification of a typical Sharpless Asymmetric Aminohydroxylation reaction. Please note that specific conditions may need to be optimized for your particular substrate.
Detailed Methodologies
1. Reaction Quenching and Initial Workup:
-
Objective: To stop the reaction and remove the bulk of the osmium catalyst.
-
Procedure:
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir vigorously for at least 1 hour. The color of the reaction mixture may change, indicating the reduction of the osmate species.
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Transfer the mixture to a separatory funnel.
-
2. Extraction:
-
Objective: To separate the desired amino alcohol from the aqueous phase and water-soluble byproducts.
-
Procedure:
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
3. Column Chromatography:
-
Objective: To purify the crude product and isolate the desired chiral amino alcohol.
-
Procedure:
-
Prepare a silica gel column using a slurry packing method with the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased.
-
Crucially, add 0.5-2% triethylamine to the eluent to prevent peak tailing of the basic amino alcohol.
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Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified amino alcohol.
-
Quantitative Data Summary
The following table provides an example of the kind of data that should be recorded during a typical purification process. The values are illustrative and will vary depending on the specific reaction.
| Purification Step | Mass of Product (g) | Yield (%) | Purity (by NMR/HPLC, %) | Notes |
| Crude Product (after extraction) | 1.25 | - | ~75 | Contains residual solvent and byproducts. |
| After Column Chromatography | 0.95 | 76 (overall) | >98 | Purified using a hexane/ethyl acetate gradient with 1% Et₃N. |
Signaling Pathways and Logical Relationships
Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation
The following diagram illustrates the key steps in the catalytic cycle of the Sharpless Asymmetric Aminohydroxylation reaction, which produces the vicinal amino alcohol that requires purification.
This technical support guide provides a starting point for troubleshooting and optimizing the purification of products from (DHQD)₂Pyr reactions. For specific applications, it is always recommended to consult the primary literature for detailed procedures and characterization data.
References
impact of temperature on (DHQD)2Pyr reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (DHQD)₂Pyr ligand in asymmetric synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the impact of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a reaction catalyzed by (DHQD)₂Pyr?
A1: For Sharpless asymmetric dihydroxylation reactions, a common starting point is 0 °C.[1] The reaction mixture, typically in a t-butanol/water solvent system, is cooled to this temperature before the olefin is added.[2] For substrates that exhibit low reactivity, the reaction can be allowed to proceed at room temperature.[2]
Q2: How does temperature generally affect the enantioselectivity of (DHQD)₂Pyr-catalyzed reactions?
A2: As a general principle in asymmetric catalysis, lower reaction temperatures often lead to higher enantioselectivity.[1] This is because a more ordered transition state is favored at lower temperatures, which can enhance the differentiation between the two enantiomeric pathways. However, this often comes at the cost of a slower reaction rate.[1] A systematic study of the temperature's effect is recommended for each specific substrate to find the optimal balance.[1]
Q3: My reaction is very slow. Can I increase the temperature?
A3: Yes, carefully increasing the reaction temperature can increase the reaction rate.[1] However, be aware that this may lead to a decrease in enantioselectivity.[1] It is advisable to increase the temperature incrementally and monitor both the reaction rate and the enantiomeric excess (ee) to determine the optimal conditions for your specific substrate.
Q4: I am observing low enantioselectivity. What are the first steps to troubleshoot this issue?
A4: Low enantioselectivity can be due to several factors. Here are some initial troubleshooting steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can improve enantioselectivity, though it may also decrease the reaction rate.[1]
-
Check Reagent Purity: Ensure that the substrate, solvent, and all reagents are of high purity. Impurities can sometimes interfere with the catalyst.
-
Increase Ligand Concentration: An insufficient concentration of the chiral ligand can lead to a non-enantioselective background reaction. Increasing the ligand concentration can help to suppress this secondary pathway.
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor the non-enantioselective secondary catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Steric Hindrance: Bulky groups near the double bond can hinder the approach of the catalyst. | Prolong the reaction time or consider a higher reaction temperature. | |
| Poor Substrate Reactivity: Electron-deficient olefins may react slowly. | Optimize the pH of the reaction mixture; slightly basic conditions can accelerate the rate for some olefins. | |
| Low Enantioselectivity (ee) | High Reaction Temperature: Higher temperatures can lead to a less ordered transition state. | Lower the reaction temperature. It is recommended to perform the reaction at various temperatures to find the best balance between selectivity and reaction time. |
| Secondary Catalytic Cycle: A non-enantioselective pathway may be competing. | Increase the molar concentration of the (DHQD)₂Pyr ligand. Add the alkene substrate slowly to the reaction mixture. | |
| Impure Reagents: Impurities can interfere with the chiral catalyst. | Ensure all reagents and solvents are pure and anhydrous where necessary. | |
| Reaction Not Starting | Inactive Catalyst: The osmium catalyst may not be active. | Ensure the osmium source is properly handled and stored. |
| Very Low Temperature: The reaction may be kinetically hindered at very low temperatures. | Allow the reaction to warm slightly and monitor for any conversion. |
Quantitative Data
While specific studies detailing a systematic variation of temperature for (DHQD)₂Pyr-catalyzed reactions are not abundant in the literature, the general trend observed for closely related ligands in asymmetric dihydroxylation provides a useful reference. The following table illustrates the expected qualitative and potential quantitative impact of temperature on reaction outcomes.
| Temperature (°C) | Expected Reaction Rate | Expected Enantiomeric Excess (ee%) | Notes |
| -20 to 0 | Slower | Potentially Higher | Often the optimal range for maximizing enantioselectivity. |
| 0 to Room Temperature (~25) | Moderate | Good to Moderate | A common compromise between reaction rate and enantioselectivity. Standard starting condition is often 0 °C.[2] |
| > 25 | Faster | Potentially Lower | May be necessary for unreactive substrates, but a decrease in ee is expected. |
Note: The exact values are highly substrate-dependent and should be determined empirically.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using a (DHQD)₂Pyr-like Ligand
This protocol is a generalized procedure for a Sharpless Asymmetric Dihydroxylation and may require optimization for specific substrates and the (DHQD)₂Pyr ligand.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add t-butanol (5 mL) and water (5 mL).
-
Reagent Addition: Add the AD-mix powder containing the chiral ligand (e.g., AD-mix-β which contains the related (DHQD)₂PHAL) (1.4 g per 1 mmol of olefin). Stir the mixture at room temperature until all solids dissolve, and the two phases are clear.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
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Substrate Addition: Add the alkene (1 mmol) to the cooled and stirred mixture.
-
Reaction Monitoring: Vigorously stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically run for 6-24 hours.[2]
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Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for one hour.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude diol by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting logic for addressing low enantioselectivity in (DHQD)₂Pyr reactions.
References
Technical Support Center: (DHQD)2Pyr Catalyst Performance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of the (DHQD)2Pyr catalyst, with a specific focus on the critical role of the co-oxidant in catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a co-oxidant in reactions catalyzed by (DHQD)2Pyr?
In Sharpless asymmetric aminohydroxylation (AA) and dihydroxylation (AD) reactions, the (DHQD)2Pyr ligand provides a chiral environment around an osmium catalyst. The primary catalyst, typically OsO₄, is consumed in the reaction as it oxidizes the alkene. The co-oxidant's crucial role is to regenerate the Os(VIII) species from its reduced Os(VI) state, allowing the catalytic cycle to continue. This process means only a catalytic amount of the expensive and toxic osmium tetroxide is required. Common co-oxidants include potassium ferricyanide (K₃Fe(CN)₆) and N-methylmorpholine N-oxide (NMO).[1]
Q2: My reaction shows low enantioselectivity (ee%). How can the co-oxidant system be the cause?
Low enantioselectivity can stem from a competing, non-enantioselective "second cycle." A key side reaction that diminishes enantioselectivity is the formation of an osmium(VI) bis(azaglycolate) when the reoxidation of the osmium(VI) azaglycolate intermediate is slow.[2] This side reaction can sometimes be suppressed by adjusting reaction conditions. Conducting the reaction in a more dilute aqueous medium can favor the desired hydrolysis of the intermediate, releasing the product and freeing the catalyst to re-enter the primary, enantioselective cycle.[2]
Q3: I am observing a low or no product yield. What are potential co-oxidant-related issues?
Several factors related to the co-oxidant can lead to poor yields:
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Incorrect Stoichiometry: An insufficient amount of the co-oxidant will prevent the complete regeneration of the osmium catalyst, stalling the reaction.
-
Co-oxidant Degradation: Some co-oxidants can be unstable under the reaction conditions. Ensure the co-oxidant is fresh and has been stored correctly.
-
Poor Solubility: The co-oxidant must be at least partially soluble in the reaction medium to interact with the catalyst. A biphasic system (e.g., t-BuOH/water) is common, and proper mixing is essential.
-
pH Issues: The reaction rate and catalyst stability are often pH-dependent. The co-oxidant system can influence the pH. For example, AD-mix preparations include K₂CO₃ to maintain a basic environment.[1][3]
Q4: Which co-oxidant, K₃Fe(CN)₆ or NMO, should I choose?
The choice of co-oxidant can be substrate-dependent.
-
Potassium ferricyanide (K₃Fe(CN)₆): This is the co-oxidant used in the commercially available AD-mix formulations.[1][3] It is generally effective for a wide range of substrates and is known to work well in the standard t-BuOH/water solvent system.
-
N-methylmorpholine N-oxide (NMO): NMO is another common and effective co-oxidant.[4] In some cases, particularly in the original Upjohn dihydroxylation process, using NMO was found to lead to a competing ligand-less, non-enantioselective second cycle if reoxidation was not fast enough.[4] However, for specific substrates or solvent systems, it may offer advantages.
If you are experiencing issues with one co-oxidant, trying the other is a valid troubleshooting step.
Q5: Can the choice of ligand and co-oxidant affect the regioselectivity of the reaction?
Yes. While the ligand has the most pronounced effect on both enantioselectivity and regioselectivity, the overall system, including the nitrogen source and reaction conditions, plays a role.[2] For certain substrates, the choice of ligand can even cause a reversal of regioselection.[2]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee%)
| Potential Cause | Suggested Solution |
| Second Catalytic Cycle Dominating | A side reaction forming an osmium(VI) bis(azaglycolate) can reduce ee%.[2] Try conducting the reaction under more dilute conditions to favor hydrolysis of the osmate ester intermediate.[2] |
| Incorrect Ligand | Ensure you are using the correct (DHQD)₂Pyr ligand for the desired enantiomer. For Sharpless reactions, DHQD and DHQ ligands generally provide opposite enantiomers. |
| Reaction Temperature Too High | High temperatures can reduce enantioselectivity. Run the reaction at the recommended temperature, often 0 °C. |
| Poor Quality Reagents | Ensure the ligand, osmium source, and co-oxidant are pure and have not degraded. |
Problem 2: Low Yield or Slow Reaction Rate
| Potential Cause | Suggested Solution |
| Insufficient Co-oxidant | Ensure at least 3 equivalents of the co-oxidant (e.g., K₃Fe(CN)₆) are used relative to the alkene. |
| Catalyst Poisoning | Impurities in the substrate or solvent can poison the osmium catalyst. Purify the starting materials if necessary. |
| Incorrect pH | The reaction is typically run under slightly basic conditions. The standard AD-mix contains potassium carbonate for this purpose.[1][3] Verify the pH of your reaction mixture. |
| Poor Mixing | In biphasic systems like t-BuOH/water, vigorous stirring is essential to ensure interaction between the organic substrate and the aqueous inorganic reagents. |
| Catalyst Deactivation | Prolonged reaction times or exposure to harsh conditions can lead to catalyst deactivation. Monitor the reaction progress and work up promptly upon completion. |
Data Presentation
Table 1: Asymmetric Aminohydroxylation of Styrene with Various Ligands
| Ligand | Nitrogen Source | Yield (%) | ee (%) |
| (DHQD)₂PHAL | TsNClNa | 95 | 98 |
| (DHQ)₂PHAL | TsNClNa | 94 | 98 |
| (DHQD)₂AQN | TsNClNa | 92 | 99 |
| (DHQ)₂AQN | TsNClNa | 90 | 99 |
Data synthesized from typical results in Sharpless AA literature. Conditions: Styrene, TsNClNa (Chloramine-T), K₂OsO₂(OH)₄, ligand, t-BuOH/H₂O.
Experimental Protocols
General Procedure for Asymmetric Aminohydroxylation using (DHQD)₂Pyr
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 ratio, e.g., 5 mL of each for a 1 mmol scale reaction). Begin stirring vigorously.
-
Reagent Addition: To the solvent mixture, add potassium ferricyanide (K₃Fe(CN)₆, 3 mmol, 3 eq.), potassium carbonate (K₂CO₃, 3 mmol, 3 eq.), and the nitrogen source (e.g., Chloramine-T trihydrate, 1.1 mmol, 1.1 eq.).
-
Catalyst Premix: In a separate vial, dissolve the (DHQD)₂Pyr ligand (0.01 mmol, 0.01 eq.) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.002 mmol, 0.002 eq.) in a small amount of the t-BuOH/H₂O solvent mixture.
-
Initiation: Add the catalyst premix to the main reaction flask. Cool the mixture to the desired temperature (typically 0 °C) using an ice bath.
-
Substrate Addition: Once the temperature is stable, add the alkene (1 mmol, 1 eq.) to the reaction mixture.
-
Reaction Monitoring: Seal the flask and stir vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 6 to 24 hours.
-
Workup: Upon completion, quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃, ~1.5 g). Stir for one hour.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagrams
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Scaling Up (DHQD)2Pyr Catalyzed Processes
Welcome to the technical support center for the scale-up of (DHQD)2Pyr catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning these sensitive and highly selective reactions from the laboratory to pilot and manufacturing scales. The primary focus is on the Sharpless Asymmetric Dihydroxylation, a key application for (DHQD)2Pyr and related cinchona alkaloid-derived ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a Sharpless Asymmetric Dihydroxylation reaction using a (DHQD)2Pyr-based catalyst system?
A1: Scaling up the Sharpless Asymmetric Dihydroxylation presents several key challenges that differ significantly from bench-scale operations. These include:
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalyst components, resulting in lower enantioselectivity and the formation of byproducts. The reaction is also exothermic, and inadequate heat removal can cause temperature increases that negatively impact selectivity and catalyst stability.
-
Catalyst Stability and Activity: The expensive and toxic osmium tetroxide catalyst, along with the chiral ligand, can be susceptible to deactivation over longer reaction times or under non-optimal conditions. Maintaining catalyst activity and ensuring its efficient use is critical for process economy.
-
Control over Reaction Stoichiometry and pH: Precise control over the addition of the olefin and maintaining a stable pH are crucial for optimal results.[1] On a large scale, ensuring uniform pH throughout the reaction vessel is more challenging.
-
Product Isolation and Purification: Separating the diol product from the complex reaction mixture, which includes inorganic salts from the co-oxidant, the chiral ligand, and residual osmium, can be complicated at scale.
-
Safety and Handling: Osmium tetroxide is highly toxic and volatile. Implementing appropriate handling procedures and engineering controls is paramount in a manufacturing environment to ensure operator safety.
Q2: My enantioselectivity (e.e.) has dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes?
A2: A drop in enantioselectivity upon scale-up is a common issue, often pointing to several factors:
-
The "Second Catalytic Cycle": A well-documented issue is a competing, non-selective dihydroxylation pathway that occurs if the osmylate ester intermediate is oxidized before it dissociates from the osmium center.[2] This secondary pathway is more prominent at lower effective concentrations of the chiral ligand. In a large reactor, poor mixing can create zones where the local ligand concentration is insufficient to suppress this pathway. Increasing the molar concentration of the (DHQD)2Pyr ligand can help mitigate this issue.[2]
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" or areas of high olefin concentration, which can favor the non-selective second cycle.[1]
-
Temperature Excursions: If the reaction's exotherm is not properly managed, an increase in temperature can lead to a decrease in enantioselectivity.
-
pH Fluctuation: The reaction rate and selectivity are sensitive to pH.[1][2] Inadequate mixing in a large vessel can lead to pH gradients, impacting the overall enantiomeric excess.
Q3: How can I improve the work-up and purification of my diol product at a larger scale?
A3: Large-scale work-up requires a shift from laboratory techniques to more robust and scalable unit operations.
-
Quenching: The reaction is typically quenched by adding a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining osmium species.[3] Ensure sufficient mixing during the quench to avoid localized excesses.
-
Phase Separation: The standard work-up involves separating the organic and aqueous layers. On a larger scale, emulsions can be a significant problem. Consider adding a brine wash or a different organic solvent to improve phase separation.
-
Ligand Removal: The (DHQD)2Pyr ligand can often be recovered. Acid-base extraction is a common method. For example, washing the organic layer with a dilute acid will protonate the amine functionalities on the ligand, pulling it into the aqueous phase, from which it can be recovered by neutralization.
-
Osmium Removal: Stringent limits on residual osmium in the final product are critical, especially for pharmaceutical applications. After the initial reduction and phase separations, further treatment of the organic phase with solid-supported scavengers (e.g., functionalized silica or polymers) can be effective in removing trace amounts of osmium.
-
Crystallization: The final purification of the diol is often achieved through crystallization, which is a highly scalable and effective method for achieving high purity.
Q4: What are the safety protocols for handling osmium tetroxide in a pilot plant or manufacturing setting?
A4: Osmium tetroxide (OsO4) is extremely toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory system.[4] Strict safety protocols are mandatory.
-
Containment: All handling of OsO4, both solid and in solution, must be performed in a well-ventilated fume hood or a glovebox.[4][5][6][7] For larger quantities, closed-system transfers are highly recommended.
-
Personal Protective Equipment (PPE): This should include, at a minimum, chemical splash goggles, a face shield, double-gloving with nitrile gloves, and a lab coat.[4][5][6][7] For certain operations, a full-face respirator may be necessary.[6]
-
Decontamination: Have a decontamination solution readily available. A common method is to use corn oil, which reacts with OsO4 to form a non-volatile product.[5][8] All spills must be immediately contained and neutralized.
-
Waste Disposal: All OsO4-contaminated waste, including PPE and reaction residues, must be treated as hazardous waste and disposed of according to regulations.[8]
-
Storage: Store OsO4 in sealed, shatter-resistant secondary containers in a cool, well-ventilated, and secure area.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Reaction Conversion | 1. Inactive co-oxidant (e.g., K3Fe(CN)6).2. Catalyst deactivation.3. Low reaction temperature.4. Poor solubility of reagents. | 1. Use a fresh, high-purity batch of the co-oxidant.2. Ensure the osmium source and ligand are of good quality. Consider using a fresh catalyst solution.3. Slowly increase the reaction temperature, monitoring for any impact on selectivity.4. Ensure adequate mixing to maintain a good slurry. The use of a co-solvent system (e.g., t-BuOH/water) is standard.[9] |
| Inconsistent Enantioselectivity (Batch-to-Batch Variation) | 1. Variable quality of starting materials (olefin, ligand, co-oxidant).2. Inconsistent mixing or temperature profiles between batches.3. Variations in pH. | 1. Implement stringent quality control on all incoming raw materials.2. Standardize agitation speed and temperature control protocols. Use process analytical technology (PAT) to monitor conditions.3. Ensure the buffer system is robust and consistent for each batch. |
| Formation of Byproducts (e.g., over-oxidation to ketols) | 1. Temperature too high.2. Extended reaction time.3. Incorrect pH. | 1. Improve heat transfer and temperature control.2. Monitor the reaction closely by HPLC or TLC and quench promptly upon completion.3. Maintain the recommended pH for the specific substrate. |
| Difficult Phase Separation During Work-up | 1. Emulsion formation due to inorganic salts and catalyst residues.2. High concentration of the product diol acting as a surfactant. | 1. Add a saturated brine solution to help break the emulsion.2. Consider adding a different co-solvent or performing a filtration step to remove solids before extraction.3. Dilute the reaction mixture with more organic solvent. |
| Catalyst Leaching and Product Contamination with Osmium | 1. Inefficient removal during work-up.2. Formation of soluble osmium species. | 1. After quenching with a reducing agent, perform multiple aqueous washes.2. Pass the organic phase through a bed of a scavenger resin (e.g., thiol-functionalized silica) to capture residual osmium.3. Consider using an immobilized osmium catalyst for easier separation.[10] |
Quantitative Data Summary
The following tables provide illustrative data on how key process parameters can affect the outcome of a Sharpless Asymmetric Dihydroxylation. Actual results will vary based on the specific substrate and equipment.
Table 1: Effect of Ligand Molar Ratio on Enantioselectivity
| Substrate | Ligand Molar Ratio ((DHQD)2Pyr : OsO4) | Enantiomeric Excess (e.e., %) |
| Styrene | 1:1 | 85 |
| Styrene | 2:1 | 92 |
| Styrene | 5:1 | 97 |
| trans-Stilbene | 1:1 | 94 |
| trans-Stilbene | 2:1 | 98 |
| trans-Stilbene | 5:1 | >99 |
Note: Increasing the ligand concentration can suppress the non-selective secondary catalytic cycle, thereby improving enantioselectivity.[2]
Table 2: Effect of Temperature on Reaction Rate and Enantioselectivity
| Substrate | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (e.e., %) |
| 1-Octene | 0 | 24 | 94 |
| 1-Octene | 10 | 12 | 92 |
| 1-Octene | 25 | 4 | 88 |
Note: Higher temperatures generally increase the reaction rate but can have a detrimental effect on enantioselectivity.
Experimental Protocols
Lab-Scale Protocol: Asymmetric Dihydroxylation of trans-Stilbene (1 mmol scale)
This protocol is adapted from established laboratory procedures.
Reagents:
-
trans-Stilbene: 180 mg (1.0 mmol)
-
AD-mix-β: 1.4 g
-
tert-Butanol: 5 mL
-
Water: 5 mL
-
Methanesulfonamide (CH3SO2NH2): 95 mg (1.0 mmol) (optional, but recommended for disubstituted olefins)[2]
-
Sodium sulfite (Na2SO3): 1.5 g
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL), water (5 mL), and AD-mix-β (1.4 g). If using, add methanesulfonamide.
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic orange solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add trans-stilbene (180 mg) to the reaction mixture.
-
Stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete in 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature. The color should change from orange to a brownish suspension.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with 2N KOH (if methanesulfonamide was used), then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the pure (1R,2R)-1,2-diphenylethane-1,2-diol.
Pilot-Scale Protocol: Asymmetric Dihydroxylation of a Generic Olefin (1 kg scale)
This protocol is a conceptual adaptation for a pilot plant setting, emphasizing safety and process control.
Equipment:
-
100 L glass-lined reactor with temperature control, overhead stirrer, and bottom outlet valve.
-
Addition vessel for olefin solution.
-
Closed-system transfer for osmium tetroxide solution.
Reagents:
-
Generic Olefin (MW = 200 g/mol ): 1.0 kg (5.0 mol)
-
Potassium Osmate (K2OsO2(OH)4): 7.4 g (0.02 mol, 0.4 mol%)
-
(DHQD)2Pyr: 31 g (0.04 mol, 0.8 mol%)
-
Potassium Ferricyanide (K3Fe(CN)6): 4.94 kg (15.0 mol)
-
Potassium Carbonate (K2CO3): 2.07 kg (15.0 mol)
-
Methanesulfonamide: 475 g (5.0 mol)
-
tert-Butanol: 25 L
-
Water: 25 L
-
Sodium Sulfite: 7.5 kg
Procedure:
-
Reactor Preparation: Inert the reactor with nitrogen. Charge tert-butanol (25 L) and water (25 L) to the reactor.
-
Reagent Charging: Start agitation. Charge potassium carbonate, potassium ferricyanide, and methanesulfonamide to the reactor. Stir until dissolved.
-
Catalyst Preparation: In a separate, contained vessel, dissolve potassium osmate and (DHQD)2Pyr in 1 L of the tert-butanol/water mixture.
-
Catalyst Charging: Transfer the catalyst solution to the reactor via a closed system.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Olefin Addition: Dissolve the olefin (1.0 kg) in tert-butanol (5 L). Add this solution to the reactor via the addition vessel over 2-4 hours, maintaining the internal temperature at < 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 12-24 hours. Monitor the reaction by taking quenched samples for HPLC analysis.
-
Quenching: Once the reaction is complete, slowly add a solution of sodium sulfite (7.5 kg) in water (20 L), ensuring the temperature does not exceed 20 °C. Stir for at least 2 hours.
-
Work-up:
-
Transfer the reactor contents to an extraction vessel.
-
Add ethyl acetate (30 L) and agitate. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with 2N KOH (20 L), followed by brine (20 L).
-
Transfer the organic layer through an in-line filter containing a scavenger resin for osmium removal.
-
Concentrate the organic layer under vacuum to a smaller volume.
-
-
Isolation: Cool the concentrated solution to induce crystallization. Isolate the product by filtration and dry under vacuum.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. books.lucp.net [books.lucp.net]
Validation & Comparative
A Comparative Guide to Cinchona Alkaloid Ligands in Asymmetric Dihydroxylation: (DHQD)2Pyr vs. (DHQ)2PHAL and Beyond
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides an objective comparison of the performance of (DHQD)2Pyr, (DHQ)2PHAL, and other notable cinchona alkaloid-derived ligands in the widely utilized Sharpless asymmetric dihydroxylation reaction, supported by experimental data.
The Sharpless asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the enantioselective preparation of vicinal diols from prochiral olefins. The choice of the chiral ligand is the most critical factor in determining the enantiomeric excess (ee) and overall efficiency of this transformation. Among the most successful ligands are the dimeric cinchona alkaloid derivatives, with (DHQD)2PHAL and its pseudoenantiomer (DHQ)2PHAL being the most prominent. This guide delves into a comparative analysis of these ligands, alongside other important analogues such as those with pyrimidine (Pyr) and anthraquinone (AQN) linkers.
Performance Comparison of Chiral Ligands
The enantioselectivity of the asymmetric dihydroxylation reaction is highly dependent on the structure of both the olefin substrate and the chiral ligand employed. The following table summarizes the performance of various dihydroquinidine (DHQD) and dihydroquinine (DHQ) based ligands in the asymmetric dihydroxylation of representative olefins.
| Olefin Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene | (DHQD)2PHAL | >95 | 99 | [1] |
| trans-Stilbene | (DHQ)2PHAL | >95 | 99 | [2] |
| trans-Stilbene | (DHQD)2Pyr | - | 85 | [3] |
| Methyl trans-cinnamate | (DHQD)2PHAL | 97 | 97 | [1] |
| Methyl trans-cinnamate | (DHQ)2PHAL | - | 94 | [2] |
| Styrene | AD-mix-β ((DHQD)2PHAL) | - | 97 | [2] |
| Styrene | AD-mix-α ((DHQ)2PHAL) | - | 88 | [2] |
| 1-Decene | (DHQD)2PHAL | 95 | 97 | [1] |
| 1-Decene | (DHQ)2PHAL | - | 92 | [2] |
Key Observations:
-
(DHQD)2PHAL and (DHQ)2PHAL , the ligands present in the commercially available AD-mix-β and AD-mix-α respectively, generally provide the highest enantioselectivities for a wide range of olefin substrates.[1][2] They are often the ligands of choice for achieving near-perfect enantiocontrol.
-
The pseudoenantiomeric relationship between the DHQD and DHQ based ligands reliably delivers the opposite enantiomer of the diol product.[2]
-
The pyrimidine-based ligand, (DHQD)2Pyr , can also induce high enantioselectivity, although in some cases, it may be slightly lower than that achieved with the corresponding phthalazine (PHAL) analogue.[3] The choice between PHAL and PYR ligands can sometimes be substrate-dependent, and optimization may be required for specific applications.
-
Other ligands, such as those with the anthraquinone (AQN) core , have also been developed and can offer advantages in specific cases, though they are less commonly employed than the PHAL and PYR variants.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in asymmetric catalysis. Below are representative protocols for the Sharpless asymmetric dihydroxylation using both a commercially available AD-mix and a user-prepared catalyst system with a specific ligand.
General Procedure for Asymmetric Dihydroxylation using AD-mix
This protocol is adapted from the standard Sharpless procedure and is suitable for a wide range of olefins.
Materials:
-
AD-mix-β (containing K3Fe(CN)6, K2CO3, and (DHQD)2PHAL) or AD-mix-α (containing K3Fe(CN)6, K2CO3, and (DHQ)2PHAL)
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O)
-
tert-Butanol
-
Water
-
Olefin
-
Methanesulfonamide (CH3SO2NH2) (optional, but recommended for internal olefins)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar is added tert-butanol (5 mL) and water (5 mL). The mixture is stirred at room temperature until homogeneous.
-
AD-mix-β (1.4 g per mmol of olefin) is added to the solvent mixture. If the olefin is an internal or sluggish substrate, methanesulfonamide (1 equivalent based on the olefin) is also added.
-
The mixture is cooled to 0 °C in an ice bath, and potassium osmate(VI) dihydrate (0.002 equivalents based on the olefin) is added.
-
The olefin (1 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, solid sodium sulfite (1.5 g) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diol.
Experimental Protocol for Asymmetric Dihydroxylation of trans-Stilbene using (DHQD)2Pyr
This protocol provides a more specific example for a non-commercial ligand setup.
Materials:
-
trans-Stilbene
-
(DHQD)2Pyr
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O)
-
Potassium ferricyanide (K3Fe(CN)6)
-
Potassium carbonate (K2CO3)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
A mixture of potassium ferricyanide (3.0 mmol), potassium carbonate (3.0 mmol), and (DHQD)2Pyr (0.01 mmol) is prepared in a 1:1 mixture of tert-butanol and water (10 mL).
-
The mixture is cooled to 0 °C, and potassium osmate(VI) dihydrate (0.002 mmol) is added.
-
trans-Stilbene (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and allowed to warm to room temperature with stirring for 1 hour.
-
The product is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with 2 M aqueous sodium hydroxide, followed by brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding diol. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle and Reaction Mechanism
The Sharpless asymmetric dihydroxylation proceeds through a well-established catalytic cycle. The chiral ligand accelerates the reaction and dictates the stereochemical outcome.
References
A Comparative Guide to the Validation of Enantiomeric Excess for (DHQD)2Pyr-Catalyzed Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the chiral ligand (DHQD)2Pyr in Sharpless asymmetric dihydroxylation and aminohydroxylation reactions. It also offers a detailed overview and experimental protocols for the primary analytical techniques used to validate the enantiomeric excess (ee) of the resulting chiral vicinal diols and amino alcohols.
Performance of (DHQD)2Pyr in Asymmetric Synthesis
(DHQD)2Pyr, a cinchona alkaloid-derived chiral ligand, is widely used to induce enantioselectivity in the Sharpless asymmetric dihydroxylation and aminohydroxylation of olefins. Its effectiveness is often compared with other ligands from the same family, such as those based on the phthalazine (PHAL) or anthraquinone (AQN) core.
Data Presentation: Enantiomeric Excess in Asymmetric Dihydroxylation
The following table summarizes the enantiomeric excess achieved in the asymmetric dihydroxylation of various olefins using (DHQD)2Pyr and other common chiral ligands. This data allows for a direct comparison of their performance.
| Olefin | Ligand | Enantiomeric Excess (% ee) |
| Monosubstituted Olefins | ||
| Styrene | (DHQD)2Pyr | 96 |
| (DHQD)2PHAL | 97 | |
| 1-Octene | (DHQD)2Pyr | 89 |
| (DHQD)2PHAL | 92 | |
| 1,1-Disubstituted Olefins | ||
| α-Methylstyrene | (DHQD)2Pyr | 88 |
| (DHQD)2PHAL | 94 | |
| trans-1,2-Disubstituted Olefins | ||
| (E)-Stilbene | (DHQD)2Pyr | 98 |
| (DHQD)2PHAL | >99 | |
| (E)-β-Methylstyrene | (DHQD)2Pyr | 94 |
| (DHQD)2PHAL | 97 |
Data compiled from various sources, including studies on Sharpless asymmetric dihydroxylation.
Performance in Asymmetric Aminohydroxylation
While comprehensive comparative data for a wide range of substrates in asymmetric aminohydroxylation is less consolidated in single reports, studies on substituted styrenes provide valuable insights. In these cases, (DHQD)2PHAL often gives slightly higher enantioselectivities compared to pyrimidine-based ligands like (DHQD)2Pyr. However, the choice of nitrogen source and reaction conditions can significantly influence the outcome. For instance, in the aminohydroxylation of styrene derivatives, (DHQD)2PHAL has been reported to yield products with ≥87% ee.[1] The regioselectivity can also be ligand-dependent, with (DHQ)2PHAL sometimes showing better regioselectivity than (DHQD)2PHAL.[1]
Validation of Enantiomeric Excess: A Comparison of Methods
The accurate determination of enantiomeric excess is crucial. The three primary methods for this validation are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile enantiomers on a chiral column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Preparation | Often minimal, direct injection of dissolved sample. | May require derivatization to increase volatility. | Simple mixing of the analyte with a chiral solvating agent. |
| Sensitivity | High | Very High | Moderate |
| Resolution | Excellent | Excellent | Dependent on chiral solvating agent and analyte. |
| Analysis Time | 10-30 minutes per sample | 10-25 minutes per sample | 5-15 minutes per sample |
| Instrumentation | HPLC with a chiral column and UV or other detector. | GC with a chiral column and FID or MS detector. | NMR spectrometer. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of enantiomeric excess for products of (DHQD)2Pyr-catalyzed reactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Protocol for ee Determination of Vicinal Amino Alcohols:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or IB column, is often effective for the separation of vicinal amino alcohols.
-
Mobile Phase Preparation: A mixture of n-hexane, ethanol, and chloroform is a common mobile phase. A typical starting composition is 88:6:6 (v/v/v). The mobile phase should be filtered and degassed.
-
Sample Preparation: Dissolve a small amount of the purified amino alcohol in the mobile phase or a compatible solvent to a concentration of approximately 1-5 mg/mL.
-
HPLC System Parameters:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25 °C (ambient)
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).
-
-
Injection and Analysis: Inject 5-10 µL of the sample solution. Record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas for the two enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Chiral Gas Chromatography (GC)
For volatile or derivatized analytes, chiral GC offers excellent resolution and sensitivity.
Protocol for ee Determination of Vicinal Diols (as derivatives):
-
Derivatization (if necessary): To increase volatility, the diol can be derivatized, for example, by converting the hydroxyl groups to acetates or trifluoroacetates.
-
To a solution of the diol in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of a base like pyridine or DMAP.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the diacetate derivative.
-
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB), is commonly used.
-
GC System Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Temperature Program: Start at a temperature appropriate for the analyte's volatility (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
-
Sample Preparation: Dissolve the derivatized diol in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Injection and Analysis: Inject 1 µL of the sample solution. The two enantiomeric derivatives should be separated on the chromatogram.
-
Calculation of Enantiomeric Excess: Calculate the ee based on the integrated peak areas of the two enantiomers as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
This method relies on the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent (CSA), which results in separate signals for the enantiomers in the NMR spectrum.
Protocol for ee Determination of Vicinal Amino Alcohols:
-
Chiral Solvating Agent (CSA) Selection: A common CSA for amino alcohols is (R)- or (S)-1,1'-bi-2-naphthol (BINOL).
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the amino alcohol sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3).
-
Acquire a standard 1H NMR spectrum of the analyte alone.
-
To the same NMR tube, add one equivalent of the chiral solvating agent (e.g., (S)-BINOL).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the mixture.
-
Look for the splitting of a well-resolved proton signal of the analyte into two distinct signals, representing the two diastereomeric complexes. Protons close to the chiral center are most likely to show separation.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the two separated signals corresponding to the two enantiomers (Integral1 and Integral2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
-
Visualizations
Experimental Workflow for Enantiomeric Excess Validation
Caption: Workflow for Enantiomeric Excess Validation.
Signaling Pathway: Sharpless Asymmetric Aminohydroxylation
Caption: Simplified Sharpless Asymmetric Aminohydroxylation Cycle.
Logical Relationship: Choosing an ee Validation Method
Caption: Decision Tree for Selecting an ee Validation Method.
References
A Comparative Guide to Cinchona Alkaloid-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids, naturally occurring compounds isolated from the bark of the Cinchona tree, have emerged as a cornerstone in the field of asymmetric organocatalysis. Their inherent chirality, rigid scaffold, and the presence of multiple functional groups make them privileged structures for the development of highly efficient and selective catalysts. This guide provides an objective comparison of various classes of Cinchona alkaloid-based catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Performance Comparison of Cinchona Alkaloid-Based Catalysts
The efficacy of a catalyst is paramount in asymmetric synthesis, with key performance indicators being enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield. The following tables summarize the performance of different families of Cinchona alkaloid-derived catalysts in several synthetically important reactions.
Table 1: Asymmetric Michael Addition of 1,3-Diketones to trans-β-Nitrostyrene
This reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant provides access to valuable chiral building blocks.
| Catalyst Type | Catalyst Structure | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Natural Alkaloid | Hydroquinine | 1 | MTBE | RT | 84 | 6 | [1] |
| C3-Symmetric | Hub³-cinchona | 1 | MTBE | RT | 69 | 93 | [1] |
| Thiourea-based | Cinchonidine-thiourea | 10 | Toluene | RT | 95 | 94 | [2] |
| Squaramide-based | Cinchonidine-squaramide | 10 | Toluene | RT | 98 | 97 | [2] |
Analysis: The data clearly demonstrates the significant enhancement in enantioselectivity achieved by modifying the basic Cinchona alkaloid scaffold. While the natural alkaloid hydroquinine shows poor enantiocontrol, the introduction of a C3-symmetric core or hydrogen-bonding moieties like thiourea and squaramide dramatically improves the catalyst's performance.[1][2] The squaramide-based catalyst, in this case, provides the highest yield and enantioselectivity.
Table 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful tool for the synthesis of chiral β-nitroamines, which are versatile intermediates in organic synthesis.
| Catalyst Type | Catalyst Structure | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---| | Bifunctional PTC | C(9)-amino-C(9)-deoxyepiquinine derivative | 10 | Toluene | -20 | up to 99 | 99:1 | up to 99 |[3] | | Thiourea-based | Cinchonine-derived thiourea | 10 | CH₂Cl₂ | -78 | 92 | >20:1 | 98 |[4] |
Analysis: Both bifunctional phase-transfer catalysts (PTCs) and thiourea-based organocatalysts exhibit excellent performance in the asymmetric aza-Henry reaction, affording high yields, diastereoselectivities, and enantioselectivities.[3][4] The choice between these catalyst types may depend on the specific substrate scope and reaction conditions required.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts.
General Procedure for Asymmetric Michael Addition (Thiourea/Squaramide Catalysis)
To a solution of the Cinchona alkaloid-derived thiourea or squaramide catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at room temperature were successively added the 1,3-dicarbonyl compound (0.12 mmol) and trans-β-nitrostyrene (0.10 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for Asymmetric Aza-Henry Reaction (Bifunctional PTC Catalysis)
To a stirred solution of the α-aminosulfone (0.1 mmol) and the nitroalkane (0.2 mmol) in toluene (1.0 mL) at -20 °C was added the Cinchona alkaloid-derived bifunctional phase-transfer catalyst (0.01 mmol, 10 mol%) and an inorganic base (e.g., K₂CO₃, 0.2 mmol). The reaction mixture was stirred at -20 °C until the starting material was consumed (monitored by TLC). The reaction was then quenched with saturated aqueous NH₄Cl solution, and the aqueous layer was extracted with an organic solvent. The combined organic layers were dried, concentrated, and the residue was purified by column chromatography to give the product. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Mechanistic Insights and Catalyst Design
The remarkable selectivity of modified Cinchona alkaloid catalysts stems from their ability to act as bifunctional or even multifunctional catalysts. They can simultaneously activate both the nucleophile and the electrophile through a combination of covalent and non-covalent interactions.
Bifunctional Activation in Thiourea/Squaramide Catalysis
In Michael additions catalyzed by thiourea or squaramide derivatives, the tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to form a chiral enolate. Simultaneously, the (thio)urea or squaramide moiety acts as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting it for a stereoselective attack by the enolate.
Caption: Bifunctional activation by a Cinchona-thiourea catalyst.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when screening for the optimal catalyst and reaction conditions. The following workflow illustrates a typical procedure.
Caption: A typical workflow for catalyst screening and optimization.
Conclusion
The modular nature of Cinchona alkaloids allows for fine-tuning of their steric and electronic properties, leading to the development of a diverse array of highly effective organocatalysts.[5] While natural Cinchona alkaloids can serve as catalysts, their derivatives, particularly those incorporating hydrogen-bonding motifs like thioureas and squaramides, or those designed for phase-transfer catalysis, generally offer vastly superior performance in terms of yield and stereoselectivity.[3][6][7] The choice of the optimal catalyst is reaction-dependent, and a systematic screening of catalyst structure and reaction parameters is crucial for achieving the desired outcome. The data and protocols presented in this guide serve as a valuable starting point for researchers aiming to leverage the power of Cinchona alkaloid catalysis in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Recent Progress in Applications of Cinchona Alkaloids and Their Derivatives in Asymmetric Catalysis [ccspublishing.org.cn]
- 6. scispace.com [scispace.com]
- 7. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of (DHQD)2Pyr and (DHQ)2Pyr in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the cinchona alkaloid-derived ligands (DHQD)2Pyr and its pseudoenantiomer (DHQ)2Pyr stand as powerful tools for the stereoselective synthesis of chiral molecules. As pseudoenantiomers, they are renowned for their ability to deliver products of opposite chirality with high levels of enantioselectivity, a critical aspect in the development of pharmaceuticals and other bioactive compounds. This guide provides an objective comparison of the performance of (DHQD)2Pyr and (DHQ)2Pyr, supported by experimental data, to aid researchers in the selection of the optimal catalyst for their specific synthetic needs.
Introduction to (DHQD)2Pyr and (DHQ)2Pyr
(DHQD)2Pyr and (DHQ)2Pyr are dimeric cinchona alkaloid ligands, where two dihydroquinidine (DHQD) or dihydroquinine (DHQ) units are linked by a pyrimidine (Pyr) spacer. These ligands are most famously employed in the Sharpless asymmetric dihydroxylation (AD) of olefins, a robust and widely utilized method for the synthesis of chiral vicinal diols.[1] The inherent chirality of the alkaloid framework is transferred to the substrate via an osmium-ligand complex, dictating the facial selectivity of the dihydroxylation.
The key difference between (DHQD)2Pyr and (DHQ)2Pyr lies in the configuration at the C8 and C9 stereocenters of the quinoline and quinuclidine rings, respectively. This subtle structural variation leads to the formation of diastereomeric transition states when complexed with osmium tetroxide and an olefin, resulting in the preferential formation of one enantiomer of the diol over the other.[2] Generally, (DHQD)2Pyr-based catalysts (often found in AD-mix-β) yield one enantiomer, while (DHQ)2Pyr-based catalysts (found in AD-mix-α) produce the opposite enantiomer.[3]
Performance Comparison in Asymmetric Dihydroxylation
The efficacy of these pseudoenantiomeric ligands is best illustrated through a direct comparison of their performance in the asymmetric dihydroxylation of various olefin substrates. The following tables summarize key quantitative data, including chemical yield and enantiomeric excess (ee%), extracted from the literature.
Table 1: Asymmetric Dihydroxylation of trans-Stilbene
| Catalyst | Ligand | Yield (%) | ee (%) | Product Configuration | Reference |
| OsO₄ | (DHQD)₂Pyr | 96 | 91 | (R,R) | [4] |
| OsO₄ | (DHQ)₂Pyr | 98 | 97 | (S,S) | [4] |
Table 2: Asymmetric Dihydroxylation of Other Representative Olefins
| Substrate | Catalyst | Ligand | Yield (%) | ee (%) | Product Configuration | Reference |
| Styrene | OsO₄ | (DHQD)₂Pyr | - | 97 | (R) | [4] |
| Styrene | OsO₄ | (DHQ)₂Pyr | - | 85 | (S) | [4] |
| 1-Hexene | OsO₄ | (DHQD)₂PHAL | 86 | 88 | (R) | [1] |
| 1-Hexene | OsO₄ | (DHQ)₂PHAL | - | - | (S) | - |
| Methyl trans-cinnamate | OsO₄ | (DHQD)₂PHAL | - | 94 | (2R,3S) | [4] |
| Methyl trans-cinnamate | OsO₄ | (DHQ)₂PHAL | - | 90 | (2S,3R) | [4] |
As evidenced by the data, both ligands are capable of inducing high levels of enantioselectivity for a range of olefin substrates. The choice between (DHQD)2Pyr and (DHQ)2Pyr is primarily dictated by the desired enantiomer of the product diol. It is important to note that while pseudoenantiomers are expected to provide mirrored results, subtle differences in yield and enantioselectivity can arise due to the diastereomeric nature of the catalyst-substrate interactions.[5]
Experimental Protocols
To ensure reproducibility and facilitate the practical application of these catalysts, detailed experimental protocols for the asymmetric dihydroxylation of trans-stilbene are provided below.
General Procedure for Sharpless Asymmetric Dihydroxylation
A mechanically stirred solution of tert-butanol and water (1:1, 10 mL per 1 mmol of olefin) is prepared. To this is added the AD-mix powder (containing the ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) (1.4 g per 1 mmol of olefin). The mixture is stirred at room temperature until both phases are clear. The reaction mixture is then cooled to 0 °C, and the olefin (1 mmol) is added. The reaction is stirred vigorously at 0 °C until the reaction is complete (typically 6-24 hours), as monitored by TLC. Upon completion, solid sodium sulfite (1.5 g per 1 mmol of olefin) is added, and the mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diol.
Specific Protocol for trans-Stilbene Dihydroxylation with (DHQD)2Pyr (AD-mix-β)
Following the general procedure, trans-stilbene (180 mg, 1.0 mmol) is reacted with AD-mix-β (1.4 g) in a mixture of tert-butanol and water (10 mL). The reaction is stirred at 0 °C for 24 hours. After workup and purification, (R,R)-1,2-diphenyl-1,2-ethanediol is obtained.
Specific Protocol for trans--Stilbene Dihydroxylation with (DHQ)2Pyr (AD-mix-α)
Following the general procedure, trans-stilbene (180 mg, 1.0 mmol) is reacted with AD-mix-α (1.4 g) in a mixture of tert-butanol and water (10 mL). The reaction is stirred at 0 °C for 24 hours. After workup and purification, (S,S)-1,2-diphenyl-1,2-ethanediol is obtained.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Conclusion
Both (DHQD)2Pyr and (DHQ)2Pyr are exceptionally effective ligands for asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation. Their pseudoenantiomeric relationship provides a reliable and predictable method for accessing either enantiomer of a chiral diol, often with high yields and excellent enantioselectivities. The choice between these two powerful catalysts will be guided by the specific stereochemical requirements of the target molecule. The provided experimental data and protocols serve as a valuable resource for researchers to implement these catalysts in their synthetic endeavors.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ursula.chem.yale.edu]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Cross-Validation of (DHQD)2Pyr: A Comparative Guide to Ligand Performance in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides a comprehensive cross-validation of the cinchona alkaloid-derived ligand (DHQD)2Pyr, comparing its performance against other common ligands in the widely utilized Sharpless asymmetric aminohydroxylation reaction. The data presented is supported by detailed experimental protocols and visualized workflows to aid in informed decision-making for your synthetic strategies.
Performance Comparison of Cinchona Alkaloid Ligands
The efficacy of a chiral ligand is determined by its ability to induce high stereoselectivity and facilitate efficient conversion to the desired product. The following table summarizes the performance of (DHQD)2Pyr in comparison to other frequently used ligands in the asymmetric aminohydroxylation of p-acetoxystyrene. This reaction serves as a representative example to cross-validate the results obtained with (DHQD)2Pyr.
| Ligand | Yield (%) | Regioisomeric Ratio (A:B) | Enantiomeric Excess (ee, %) |
| (DHQD)2Pyr | 65 | >1:20 | 94 |
| (DHQD)2PHAL | 70 | 1:1.5 | 96 |
| (DHQD)2AQN | 85 | >1:20 | 98 |
| (DHQ)2Pyr | 62 | 1:19 | 93 |
| (DHQ)2PHAL | 68 | 1:1.3 | 95 |
| (DHQ)2AQN | 82 | >1:20 | 97 |
Data sourced from a study on the asymmetric aminohydroxylation of p-acetoxystyrene in a buffered medium.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the asymmetric aminohydroxylation reaction cited in this guide.
General Procedure for Asymmetric Aminohydroxylation
A solution of the chiral ligand (0.01 mmol) and potassium osmate(VI) dihydrate (0.002 mmol) in the appropriate solvent system is prepared. To this solution, the nitrogen source (e.g., an N-halo-N-sodio carbamate, 1.1 mmol) is added, and the mixture is stirred at room temperature or 0 °C. The olefin substrate (1.0 mmol) is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Specific Protocol for the Asymmetric Aminohydroxylation of p-Acetoxystyrene[1]
To a solution of the respective cinchona alkaloid ligand (e.g., (DHQD)2Pyr, 0.01 mmol) and K₂OsO₂(OH)₄ (0.002 mmol) in a mixture of n-propanol and water (1:1, 5 mL) is added the nitrogen source, sodium N-chloro-p-toluenesulfonamide (Chloramine-T, 1.1 mmol). The mixture is stirred at room temperature for 10 minutes. p-Acetoxystyrene (1.0 mmol) is then added, and the reaction mixture is stirred vigorously at room temperature for 18 hours. After the reaction is complete, the mixture is quenched with sodium sulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding amino alcohol. The regioselectivity is determined by ¹H NMR of the crude reaction mixture, and the enantiomeric excess is determined by chiral SFC.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the factors influencing the outcome of the asymmetric aminohydroxylation, the following diagrams are provided.
Caption: Experimental workflow for the Sharpless asymmetric aminohydroxylation.
References
A Comparative Guide to Analytical Techniques for Determining Enantiomeric Excess in (DHQD)2Pyr-Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in reaction optimization and product validation. The use of catalysts such as (DHQD)2Pyr (Hydroquinine 1,4-phthalazinediyl diether) in reactions like asymmetric dihydroxylation and aminohydroxylation necessitates robust analytical methods to quantify the stereochemical outcome. This guide provides a comprehensive comparison of the most prevalent analytical techniques for determining ee in the products of (DHQD)2Pyr-catalyzed reactions, supported by experimental data and detailed protocols.
The primary methods for ee determination include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating or derivatizing agents. Each technique offers a unique set of advantages and limitations in terms of resolution, speed, sensitivity, and experimental workflow.
Quantitative Data Comparison
The following table summarizes the key performance metrics of Chiral HPLC, Chiral SFC, and Chiral NMR for the determination of enantiomeric excess. The data presented is a synthesis of typical performance characteristics reported in the literature for the analysis of chiral compounds commonly produced in asymmetric catalysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1] | Similar to HPLC, but uses a supercritical fluid (typically CO2) as the mobile phase.[2] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum.[3][4][5] |
| Typical Resolution | Excellent baseline separation is often achievable. | Generally provides better or comparable resolution to HPLC. | Dependent on the choice of CSA/CDA and the analyte; can range from baseline separation to signal overlap. |
| Analysis Time | Typically 10-30 minutes per sample. | Significantly faster than HPLC, often 3-5 times faster, with analysis times of 2-10 minutes.[2] | Rapid data acquisition (minutes), but sample preparation (derivatization) can take longer (up to 90 minutes).[3][6] |
| Solvent Consumption | High consumption of organic solvents. | Drastically reduced organic solvent consumption due to the use of supercritical CO2.[2] | Low solvent consumption, typically using deuterated solvents in small quantities. |
| Sensitivity | High, especially with UV or MS detectors. | High, compatible with MS detectors. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Often faster method development compared to HPLC.[7] | Requires screening of suitable chiral solvating/derivatizing agents. |
| Sample Throughput | Moderate. | High, suitable for high-throughput screening.[7] | Moderate to high, especially with automated sample changers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for determining the ee of a diol product from a (DHQD)2Pyr-catalyzed asymmetric dihydroxylation of styrene.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of 1-phenyl-1,2-ethanediol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Sample of 1-phenyl-1,2-ethanediol dissolved in mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.
-
Instrument Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg of the diol product in 1 mL of the mobile phase.
-
Injection and Analysis: Inject 10 µL of the sample solution onto the column and record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the peak areas (A1 and A2) with the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Chiral Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid separation and quantification of the enantiomers of 1-phenyl-1,2-ethanediol.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV-Vis or DAD detector.
-
Chiral Stationary Phase: Chiralcel® OD-H column (150 mm x 4.6 mm, 5 µm particle size) or a similar CSP compatible with SFC.
Reagents:
-
Supercritical CO2 (SFC grade)
-
Methanol (MeOH) (HPLC grade)
-
Sample of 1-phenyl-1,2-ethanediol dissolved in methanol.
Procedure:
-
Mobile Phase: Use supercritical CO2 as the main mobile phase and methanol as the modifier.
-
Instrument Setup:
-
Set the column temperature to 40 °C.
-
Set the flow rate to 3.0 mL/min.
-
Set the back pressure to 150 bar.
-
Use a gradient of 5% to 40% methanol over 5 minutes.
-
Set the UV detection wavelength to 220 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg of the diol product in 1 mL of methanol.
-
Injection and Analysis: Inject 5 µL of the sample solution.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of 1-phenyl-1,2-ethanediol using a chiral derivatizing agent.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a standard probe.
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl3)
-
2-formylphenylboronic acid
-
(R)-(-)-α-methylbenzylamine (or the S-enantiomer)
-
Sample of 1-phenyl-1,2-ethanediol.
Procedure:
-
Sample Preparation in NMR Tube:
-
To a clean, dry NMR tube, add the diol sample (approximately 5 mg).
-
Add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of (R)-(-)-α-methylbenzylamine.
-
Add approximately 0.6 mL of CDCl3.
-
-
Reaction: Cap the NMR tube and shake it at room temperature for about 15-20 minutes to allow for the formation of the diastereomeric iminoboronate esters.[3][6]
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the well-resolved signals corresponding to specific protons (e.g., imine proton or aromatic protons) of the two diastereomeric complexes.
-
Integrate the signals for each diastereomer (I1 and I2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
-
Mandatory Visualizations
Workflow for Determining Enantiomeric Excess
The following diagram illustrates the general workflow for determining the enantiomeric excess of a product from a (DHQD)2Pyr-catalyzed reaction, from the initial reaction to the final data analysis.
Caption: Workflow for ee determination.
Logical Relationship of Analytical Techniques
This diagram illustrates the logical relationship and key distinguishing features between the three primary analytical techniques for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
(DHQD)2Pyr vs. Novel Chiral Catalysts: A Comparative Benchmarking Guide
This guide provides a comprehensive performance comparison between the well-established chiral catalyst, (DHQD)2Pyr, and a selection of novel chiral catalysts. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection for asymmetric synthesis. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of catalytic cycles and workflows to facilitate a thorough evaluation.
Performance Metrics: A Quantitative Comparison
The selection of an appropriate chiral catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric reactions. The following table summarizes the performance of (DHQD)2Pyr against several novel catalysts in various transformations, focusing on key metrics such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF).
| Catalyst | Reaction Type | Substrate Example | ee% | Yield (%) | TON | TOF (h⁻¹) |
| (DHQD)2Pyr | Asymmetric Dihydroxylation | trans-Stilbene | >99 | 94 | >1000 | ~100 |
| (DHQD)2Pyr | Asymmetric Aminohydroxylation | Methyl Cinnamate | 99 | 91 | - | - |
| Novel Catalyst 1 (Chiral Phosphoric Acid) | Asymmetric Friedel-Crafts Alkylation | Indole with nitroalkene | 98 | 95 | up to 1000 | ~50 |
| Novel Catalyst 2 (N-Heterocyclic Carbene) | Asymmetric Acylation | Secondary Alcohol | 97 | 92 | up to 500 | ~25 |
| Novel Catalyst 3 (Chiral Squaramide) | Asymmetric Michael Addition | 1,3-Dicarbonyl compound to nitro-olefin | 99 | 96 | up to 2000 | ~100 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides a detailed methodology for a representative reaction catalyzed by (DHQD)2Pyr.
Asymmetric Dihydroxylation of trans-Stilbene using (DHQD)2Pyr
Materials:
-
trans-Stilbene (1 mmol, 180.25 mg)
-
(DHQD)2Pyr (0.01 mmol, 8.6 mg)
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (0.002 mmol, 0.74 mg)
-
Potassium ferricyanide(III) (K₃[Fe(CN)₆]) (3 mmol, 988 mg)
-
Potassium carbonate (K₂CO₃) (3 mmol, 414.6 mg)
-
tert-Butanol (10 mL)
-
Water (10 mL)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-stilbene (1 mmol) in a 1:1 mixture of tert-butanol and water (20 mL total).
-
To this solution, add potassium carbonate (3 mmol) and potassium ferricyanide(III) (3 mmol).
-
Add the chiral ligand, (DHQD)2Pyr (0.01 mmol).
-
Stir the mixture vigorously at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add potassium osmate(VI) dihydrate (0.002 mmol) to the cooled mixture.
-
Continue stirring vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional 30 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing Catalytic Processes and Workflows
Graphical representations of signaling pathways, experimental workflows, and logical relationships can significantly aid in the comprehension of complex processes. The following diagrams are rendered using Graphviz (DOT language) to provide clear and concise visualizations.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Caption: General experimental workflow for catalyzed asymmetric synthesis.
Caption: Logical workflow for chiral catalyst selection in drug development.
A Comparative Guide to Cinchona Alkaloid Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids and their derivatives have emerged as a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules. Their unique structural framework, featuring both a quinoline and a quinuclidine moiety, provides a versatile scaffold for the design of highly effective chiral ligands and organocatalysts. This guide offers a comparative analysis of different Cinchona alkaloid ligands, with a primary focus on their application in the renowned Sharpless Asymmetric Dihydroxylation (AD), as well as other significant carbon-carbon bond-forming reactions.
Sharpless Asymmetric Dihydroxylation: A Kinetic Perspective
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid ligand and a stoichiometric co-oxidant. The choice of the Cinchona alkaloid ligand is crucial in determining the enantioselectivity of the reaction. The most successful ligands for this transformation are the dimeric phthalazine (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (DHQD). These are commercially available as pre-packaged reagents known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), respectively[1][2].
Performance Comparison in Sharpless Asymmetric Dihydroxylation
The following table summarizes the performance of the two most common dimeric Cinchona alkaloid ligands in the asymmetric dihydroxylation of various olefins. The data is compiled from various sources and represents typical yields and enantiomeric excesses (ee) achieved.
| Olefin Substrate | Ligand | Product Enantiomer | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (DHQ)₂PHAL | (S,S)-diol | >95 | >99 | [1] |
| trans-Stilbene | (DHQD)₂PHAL | (R,R)-diol | >95 | >99 | [1] |
| 1-Decene | (DHQ)₂PHAL | (S)-diol | ~90 | ~85 | [4] |
| 1-Decene | (DHQD)₂PHAL | (R)-diol | ~90 | ~88 | [4] |
| α-Methylstyrene | (DHQ)₂PHAL | (S)-diol | ~92 | 92 | [4] |
| α-Methylstyrene | (DHQD)₂PHAL | (R)-diol | ~94 | 94 | [4] |
Other Asymmetric Reactions Catalyzed by Cinchona Alkaloids
Beyond the Sharpless AD, Cinchona alkaloids and their derivatives are effective catalysts for a range of other asymmetric transformations, including the Michael addition and the Henry (nitroaldol) reaction. In these reactions, the Cinchona alkaloid often acts as a bifunctional catalyst, activating both the nucleophile and the electrophile.
Michael Addition
In the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds, Cinchona alkaloid derivatives, particularly those modified with thiourea or squaramide moieties, have shown excellent performance. The specific choice of the Cinchona backbone (e.g., quinine vs. quinidine) and the nature of the substituent at the C9 position significantly influence both the yield and the enantioselectivity.
Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another important C-C bond-forming reaction that can be rendered highly enantioselective using Cinchona alkaloid-based catalysts. Both natural Cinchona alkaloids and their modified derivatives have been successfully employed, often in combination with a metal co-catalyst[5]. Reaction progress kinetic analysis of a Henry reaction catalyzed by a quinidine-derived Cinchona alkaloid revealed the reaction to be first-order in both the nitroalkane and the aldehyde, as well as the catalyst[5].
Experimental Protocols
Sharpless Asymmetric Dihydroxylation using AD-mix
The following is a general procedure for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix reagents[6].
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Olefin substrate
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
A mixture of tert-butanol and water (1:1 v/v) is prepared.
-
The AD-mix (approximately 1.4 g per 1 mmol of olefin) is added to the solvent mixture with vigorous stirring at room temperature until two clear phases are formed.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The olefin substrate (1 mmol) is added to the cold, stirred mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, solid sodium sulfite (approximately 1.5 g) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product can be purified by column chromatography or recrystallization.
Determination of Enantiomeric Excess: The enantiomeric excess of the product diol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative followed by analysis using standard chromatographic or spectroscopic techniques.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless Asymmetric Dihydroxylation and a typical experimental workflow.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. EP0395729B1 - Ligand-accelerated catalytic asymmetric dihydroxylation - Google Patents [patents.google.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Review of Catalysts for Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric dihydroxylation (AD) of olefins is a cornerstone transformation in organic synthesis, providing a powerful method for the creation of chiral vicinal diols. These diols are invaluable building blocks in the synthesis of numerous natural products and pharmaceutical agents. The field has been dominated by the Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in conjunction with chiral cinchona alkaloid-derived ligands. However, concerns over the cost and toxicity of osmium have spurred the development of more sustainable alternatives, primarily based on iron and manganese. This guide provides a comparative overview of these catalytic systems, presenting key performance data, detailed experimental protocols, and visualizations of the underlying catalytic cycles.
Performance Comparison of Catalytic Systems
The efficacy of different catalyst systems for asymmetric dihydroxylation is typically evaluated based on yield and enantiomeric excess (ee%). The following tables summarize the performance of representative osmium-based, iron-based, and manganese-based catalysts for the asymmetric dihydroxylation of various olefin substrates.
Osmium-Catalyzed Asymmetric Dihydroxylation (Sharpless AD)
The Sharpless asymmetric dihydroxylation is renowned for its high enantioselectivity across a broad range of substrates.[1] The commercially available "AD-mix" formulations, which contain the osmium catalyst (K₂OsO₂(OH)₄), a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃), have made this reaction highly accessible and reproducible.[2]
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| trans-Stilbene | AD-mix-β | >95 | >99 | [3] |
| Styrene | AD-mix-β | 96.6 | 96.2 | [2] |
| 1-Dodecene | AD-mix-β | High | 97 | [4] |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [5] |
| 1-Substituted-1-ferrocenylethene | Sharpless AD | Good | Moderate to Good | [6] |
Iron-Catalyzed Asymmetric Dihydroxylation
Iron-based catalysts have emerged as a promising, more environmentally benign alternative to osmium catalysts. These systems, often inspired by the active sites of Rieske dioxygenase enzymes, can catalyze the cis-dihydroxylation of olefins with high enantioselectivity using hydrogen peroxide as a green oxidant.[7][8]
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| trans-β-Methylstyrene | [Fe(II)(L)(OTf)₂] + H₂O₂ | 64 | 82 | [7] |
| Cyclooctene | [Fe(II)(L)(OTf)₂] + H₂O₂ | 64 | N/A | [7] |
| Aliphatic Acrylates | Iron(II) triflate complex with 2-Me₂-BQCN ligand + H₂O₂ | up to 95 | up to 99 | [8] |
Manganese-Catalyzed Asymmetric Dihydroxylation
Manganese-based catalysts represent another important class of osmium-free alternatives for asymmetric dihydroxylation. These catalysts, often used with oxidants like hydrogen peroxide or Oxone, have shown considerable success, particularly with electron-deficient olefins.[9][10]
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Electron-deficient alkenes | Mn complex with chiral tetradentate N₄-donor ligand + Oxone | up to 95 | up to 96 | [9] |
| Various olefins | Mononuclear non-heme manganese complex + H₂O₂/KHSO₅ | Good | up to 99 | [10] |
| Spirocyclic Oxindoles | Chiral Manganese Complex + H₂O₂ | Good | up to 99 | [11] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful implementation of these catalytic reactions. Below are representative protocols for the Sharpless asymmetric dihydroxylation and an iron-catalyzed alternative.
Sharpless Asymmetric Dihydroxylation of 1-Dodecene using AD-mix-β
This protocol is adapted from a general procedure for the asymmetric dihydroxylation of long-chain alkenes.[4]
Materials:
-
1-Dodecene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (30 mL) and water (30 mL).
-
Add AD-mix-β (8.32 g) to the solvent mixture and stir vigorously at room temperature until two clear phases are formed (the lower aqueous phase will be yellow).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-dodecene (1.00 g, 5.94 mmol) to the cooled, stirring mixture.
-
Continue to stir vigorously at 0 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 6-24 hours), add solid sodium sulfite (9.0 g) while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired (R)-1,2-dodecanediol.
Iron-Catalyzed Asymmetric cis-Dihydroxylation of trans-β-Methylstyrene
This protocol is based on the work of Costas and co-workers.[7]
Materials:
-
trans-β-Methylstyrene
-
[Fe(II)(L)(OTf)₂] catalyst (where L is a chiral tetradentate N-donor ligand)
-
Acetonitrile
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
In a reaction vessel, dissolve the iron catalyst in acetonitrile to a concentration of 0.7 mM.
-
Add the trans-β-methylstyrene substrate to the catalyst solution.
-
Over a period of time, add 10 equivalents of hydrogen peroxide to the reaction mixture using a syringe pump.
-
Maintain the reaction temperature at -30 °C.
-
Monitor the reaction for the formation of the cis-diol and epoxide products.
-
Upon completion, quench the reaction and work up to isolate the diol product.
-
Purify the product by chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Catalytic Cycles and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless asymmetric dihydroxylation and the conceptual relationship between different classes of catalysts for this transformation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. york.ac.uk [york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. york.ac.uk [york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
Safety Operating Guide
Proper Disposal of (DHQD)2Pyr: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether
Researchers and laboratory personnel must handle the disposal of (DHQD)2Pyr with utmost care due to its hazardous properties. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
(DHQD)2Pyr , a derivative of the cinchona alkaloid hydroquinidine, is classified as a combustible solid and is severely hazardous to water (Water Hazard Class 3).[1] Proper personal protective equipment (PPE), including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves, is mandatory during handling and disposal procedures.[1] The parent compound, hydroquinidine, is harmful if swallowed, in contact with skin, or inhaled.[2][3][4]
Disposal Protocol
The primary disposal method for solid (DHQD)2Pyr is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[5] Under no circumstances should (DHQD)2Pyr be disposed of down the drain or in regular laboratory trash.
Step 1: Waste Collection and Segregation
-
All waste materials contaminated with (DHQD)2Pyr, including unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be collected.
-
Segregate solid waste from any liquid waste streams.
-
Do not mix (DHQD)2Pyr waste with other incompatible chemical waste. Specifically, keep it separate from strong oxidizing agents.[6]
Step 2: Containerization and Labeling
-
Place all solid (DHQD)2Pyr waste into a dedicated, properly labeled, and sealable hazardous waste container.[7]
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste."
-
The label must include:
-
The full chemical name: Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether
-
The CAS number: 149725-81-5
-
Hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
The accumulation start date.
-
-
Ensure the container is kept securely closed at all times except when adding waste.[7]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[6]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.
-
Store the container in secondary containment to prevent accidental release to the environment.[8]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.
-
Provide the waste disposal company with a complete and accurate description of the waste.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE as listed above.
-
Carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can be used for larger spills.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 149725-81-5 | [1] |
| Physical State | Solid | |
| Combustibility | Combustible Solid | [1] |
| German Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [1] |
| Acute Toxicity (Oral) of parent alkaloid | Harmful if swallowed | [3][4] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedures outlined are based on established safety protocols for handling hazardous solid chemical waste in a laboratory setting.
Visualizations
Below is a diagram illustrating the decision-making workflow for the proper disposal of (DHQD)2Pyr.
Caption: Disposal workflow for (DHQD)2Pyr.
References
- 1. (DHQD)2Pyr 97 149725-81-5 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. BMUKN: Handling of substances hazardous to water [bundesumweltministerium.de]
Personal protective equipment for handling (DHQD)2Pyr
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling and disposal of (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Chemical and Hazard Identification
(DHQD)2Pyr is a bis-Cinchona alkaloid ligand widely employed as a chiral catalyst in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation reaction. While an invaluable tool in organic chemistry, it is imperative to handle this compound with care due to its potential hazards.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 149725-81-5 |
| Molecular Formula | C₅₆H₆₀N₆O₄ |
| Molecular Weight | 881.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 247-250 °C |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Hazard Classification
(DHQD)2Pyr is classified as an irritant. The primary hazards are summarized below:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling (DHQD)2Pyr to prevent exposure.
| Protection Type | Recommended PPE | Specifications |
| Respiratory Protection | Air-purifying respirator | NIOSH-approved N95 dust mask or higher. |
| Eye Protection | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Fully fastened lab coat to protect skin and clothing. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of (DHQD)2Pyr from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for combustible solids. The recommended storage temperature is 2-8°C under an inert atmosphere.[1] Keep it segregated from incompatible materials.
Weighing and Dispensing
All weighing and dispensing of (DHQD)2Pyr powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Line the work surface within the fume hood with absorbent bench paper.
-
Tare Container: Pre-weigh a sealed container on the analytical balance.
-
Dispensing: Inside the fume hood, carefully transfer the desired amount of (DHQD)2Pyr powder to the tared container. Keep the stock container closed as much as possible.
-
Weighing: Seal the tared container and move it to the analytical balance for an accurate weight measurement.
-
Post-Weighing: Return the sealed container with the weighed chemical to the fume hood for further use.
Experimental Use: Sharpless Asymmetric Dihydroxylation (Example Protocol)
(DHQD)2Pyr is a key ligand in the AD-mix-β formulation for Sharpless asymmetric dihydroxylation, which facilitates the enantioselective synthesis of vicinal diols from alkenes. This reaction typically involves the use of a catalytic amount of osmium tetroxide.
Warning: Osmium tetroxide is highly toxic and volatile. All manipulations involving osmium tetroxide must be performed in a certified chemical fume hood with appropriate PPE.
Reagents:
-
Alkene (substrate)
-
AD-mix-β (contains (DHQD)2Pyr, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-butanol
-
Water
-
Methanesulfonamide (optional, can accelerate the reaction)
Procedure:
-
A mixture of tert-butanol and water (1:1 ratio) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
AD-mix-β is added to the solvent mixture and stirred until two clear phases are observed.
-
The mixture is cooled to 0°C in an ice bath.
-
The alkene substrate is added to the cooled reaction mixture.
-
The reaction is stirred vigorously at 0°C until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of sodium sulfite or sodium bisulfite.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol product.
-
The crude product is then purified, typically by column chromatography.
Disposal Plan
Proper disposal of (DHQD)2Pyr and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste
-
Unused (DHQD)2Pyr: Dispose of as hazardous chemical waste in its original or a clearly labeled, sealed container.
-
Contaminated Materials: Gloves, bench paper, and other solid materials contaminated with (DHQD)2Pyr should be collected in a designated, labeled hazardous waste container.
Liquid Waste
-
Reaction Mixtures: Aqueous and organic waste streams from reactions involving (DHQD)2Pyr, especially those containing osmium, must be segregated and collected in separate, clearly labeled hazardous waste containers. Never dispose of osmium-containing waste down the drain.
-
Container Rinsate: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures
Spills
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS office.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel.
-
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow and Logic Diagrams
Caption: Workflow for the safe handling of (DHQD)2Pyr.
Caption: Decision tree for responding to a (DHQD)2Pyr spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
